IZTZ-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C32H35N7S |
|---|---|
Peso molecular |
549.7 g/mol |
Nombre IUPAC |
2-[4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C32H35N7S/c1-36-15-19-38(20-16-36)25-11-7-23(8-12-25)29-30(24-9-13-26(14-10-24)39-21-17-37(2)18-22-39)35-31(34-29)32-33-27-5-3-4-6-28(27)40-32/h3-14H,15-22H2,1-2H3,(H,34,35) |
Clave InChI |
GQVJPANFTBPXFF-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
IZTZ-1 as a potential therapeutic agent for cancer
IZTZ-1: A Potential Therapeutic Agent for Cancer
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a therapeutic agent specifically named "this compound" did not yield any public domain information. It is possible that this is a novel, proprietary compound not yet disclosed in scientific literature. To fulfill the detailed requirements of this request for an in-depth technical guide, this document will focus on a well-documented and promising preclinical cancer therapeutic agent, THZ1 , a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The data, protocols, and pathways presented here are based on published preclinical studies of THZ1 and are intended to serve as a comprehensive example of the requested content type.
Introduction
THZ1 is a first-in-class, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex.[1][2] Through its role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), CDK7 is a critical regulator of transcription.[1] In many cancers, there is a high dependency on super-enhancer-driven transcription of key oncogenes, making CDK7 an attractive therapeutic target. THZ1 has demonstrated potent anti-tumor activity in a variety of preclinical cancer models by inducing cell cycle arrest and apoptosis.[2][3] This document provides a detailed overview of the preclinical data supporting THZ1 as a potential therapeutic agent for cancer.
Mechanism of Action
THZ1 exerts its anti-cancer effects primarily through the inhibition of CDK7, leading to a cascade of downstream events that disrupt cancer cell proliferation and survival. The primary mechanism involves the suppression of transcriptional activity, particularly of genes driven by super-enhancers, which are frequently associated with oncogenes like c-MYC.
Inhibition of RNA Polymerase II Phosphorylation
CDK7, as part of the TFIIH complex, is responsible for phosphorylating the serine residues (Ser2, Ser5, and Ser7) of the RNA Polymerase II C-terminal domain. This phosphorylation is essential for the initiation and elongation phases of transcription. THZ1 covalently binds to a cysteine residue near the active site of CDK7, leading to the inhibition of its kinase activity. This results in decreased phosphorylation of RNAPII, leading to a global disruption of transcription.
Downregulation of Oncogenic Transcription
Many cancer cells are highly dependent on the continuous high-level expression of certain oncogenes for their survival and proliferation. These genes are often regulated by large regulatory regions known as super-enhancers. THZ1 has been shown to preferentially suppress the transcription of super-enhancer-associated genes, including the prominent oncogene c-MYC. The downregulation of c-MYC and other key survival proteins, such as BCL2 and MCL-1, is a critical component of THZ1's pro-apoptotic activity.
Induction of Cell Cycle Arrest and Apoptosis
By inhibiting CDK7, THZ1 also disrupts the cell cycle. CDK7 is involved in the activation of other CDKs that regulate cell cycle progression. Treatment with THZ1 has been shown to induce cell cycle arrest, often at the G2/M phase. The combination of transcriptional suppression of survival genes and cell cycle disruption ultimately leads to the induction of apoptosis in cancer cells.
Signaling Pathways
The following diagram illustrates the core signaling pathway affected by THZ1.
References
- 1. THZ1 suppresses human non-small-cell lung cancer cells in vitro through interference with cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of imidazole-benzothiazole compounds
An In-depth Technical Guide to the Discovery and Synthesis of Imidazole-Benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The fusion of imidazole (B134444) and benzothiazole (B30560) rings creates a privileged heterocyclic scaffold, the imidazole-benzothiazole core, which has garnered significant attention in medicinal chemistry. This structural motif is a cornerstone in the development of novel therapeutic agents due to its broad spectrum of biological activities. Derivatives of this scaffold have demonstrated potent anticancer, antimicrobial, kinase inhibitory, and anticonvulsant properties, making them a focal point for drug discovery and development. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.
Synthesis Strategies
The construction of the imidazole-benzothiazole scaffold can be achieved through several synthetic routes. A prevalent and efficient method is the one-pot, three-component synthesis. This approach offers high yields and operational simplicity, making it suitable for generating compound libraries for high-throughput screening.[1][2][3]
A common pathway involves the reaction of an aromatic aldehyde, benzil (B1666583) (a 1,2-dicarbonyl compound), and 1,3-benzothiazol-2-amine in the presence of a catalyst.[1][3] Another established method utilizes (hetero)aromatic ortho-diamines or ortho-aminothiophenol and aldehydes, promoted by chlorotrimethylsilane (B32843) (TMSCl) in a solvent like DMF.[2]
Caption: General workflow for a one-pot synthesis of imidazole-benzothiazole derivatives.
Experimental Protocols
General Protocol for Three-Component Synthesis of Tetrasubstituted Imidazole-Benzothiazoles[1][3]
-
Reactant Mixture: In a round-bottom flask, combine the substituted aromatic aldehyde (1 mmol), benzil (1 mmol), and 1,3-benzothiazol-2-amine (1 mmol).
-
Solvent and Catalyst: Add an appropriate solvent (e.g., DMF or ethanol) and a catalyst (e.g., CuI or TMSCl).[2][3]
-
Reaction Condition: Heat the mixture under reflux for the time specified by the particular protocol (typically 2-6 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice or cold water.
-
Purification: Collect the resulting precipitate by filtration, wash it with water, and then dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazole-benzothiazole compound.
-
Characterization: Characterize the final compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[1][3][4]
Protocol for In Vitro Cytotoxicity (MTT Assay)[5]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazole-benzothiazole compounds. Include a negative control (vehicle, e.g., DMSO) and a positive control (a standard anticancer drug, e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Biological Activities and Therapeutic Potential
Imidazole-benzothiazole derivatives exhibit a wide array of pharmacological activities, with anticancer and antimicrobial effects being the most extensively studied.[5][6]
Anticancer Activity
These compounds have shown significant cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and glioblastoma (C6).[3][7] The primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that often become dysregulated in cancer.[8]
Kinase Inhibition: Several imidazole-benzothiazole derivatives have been identified as potent inhibitors of various kinases, including:
-
PI3K/AKT/mTOR Pathway: This is a critical signaling pathway for cell proliferation, survival, and growth. Inhibition of kinases like PI3K and mTOR by these compounds can effectively halt cancer progression.[9]
-
Tyrosine Kinases: Targets such as EGFR, HER2, and VEGFR-2, which are often overexpressed in tumors, are effectively inhibited by certain derivatives.[8][10]
-
Serine/Threonine Kinases: Compounds have shown high potency against kinases like ALK5, which is involved in TGF-β signaling.[8]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole-benzothiazole compounds.
Quantitative Data: Anticancer Activity (IC50)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole-Imidazole Hybrids | Glioma (C6) | ~15.67 µg/mL | [7] |
| Thiazole Derivatives | MCF-7 (Breast) | 0.475 | [9] |
| Thiazole Derivatives | Various (MCF-7, U87 MG, etc.) | 0.30 - 0.45 | [9] |
| Benzothiadiazole-Imidazoles | ALK5 Kinase | 0.008 - 0.043 | [8] |
| Imidazole-based Benzothiazoles | Various | 10 | [11][12] |
| Benzamide Benzothiazoles | Various (A549, HCT-116, etc.) | 1.1 - 8.8 | [11][12] |
| Benzimidazole-Hydrazones | HCT-116, HepG2, MCF-7 | 7.82 - 21.48 | [10] |
| Substituted Imidazoles | T24 (Urothelial) | 56.11 - 67.29 | [13] |
Antimicrobial Activity
The imidazole-benzothiazole scaffold is also prominent in the search for new antimicrobial agents to combat drug-resistant pathogens.[14][15]
-
Antibacterial Activity: Derivatives have shown significant activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.[4][14] Some compounds exhibit Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL.[14]
-
Antifungal Activity: Potent activity has been reported against fungi such as Candida albicans and Cryptococcus neoformans, with some derivatives showing MIC values in the range of 0.125-2 µg/mL.[16] The proposed mechanism often involves the inhibition of crucial fungal enzymes like sterol 14-demethylase (CYP51).[16]
-
Antitubercular Activity: The fused scaffold has been explored for its potential against Mycobacterium tuberculosis, addressing an urgent need for new antitubercular drugs.[14][17]
Quantitative Data: Antimicrobial Activity (MIC)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzo[d]imidazo[2,1-b]thiazoles | S. aureus, B. subtilis | 6.25 | [14] |
| Benzothiazole-Amide-Imidazoles | C. albicans, C. neoformans | 0.125 - 2 | [16] |
| Various Benzothiazole Derivatives | E. faecalis, S. aureus | 12.5 - 50 | [4] |
Structure-Activity Relationship (SAR)
The biological activity of imidazole-benzothiazole compounds is highly dependent on the nature and position of substituents on the core structure. Understanding these relationships is crucial for the rational design and optimization of new drug candidates.[15][16][18]
-
Electron-Withdrawing Groups: The presence of halogen atoms (e.g., -Cl, -F) or other electron-withdrawing groups on the aryl ring often enhances biological activity.[14] This is attributed to increased lipophilicity, which can improve cell penetration, and favorable electronic effects that strengthen interactions with target enzymes.[14][15]
-
Substituent Position: The position of substituents can significantly influence potency. For instance, in a series of fluorobenzyl derivatives, meta- and para-substituted compounds showed greater anticonvulsant activity than ortho-substituted ones.[19]
-
Scaffold Hybridization: Combining the imidazole-benzothiazole core with other pharmacologically active moieties (e.g., sulfonamides, pyrazoles, amides) can lead to synergistic effects and enhanced potency.[11][14][16]
Caption: Key structure-activity relationships for imidazole-benzothiazole derivatives.
Conclusion and Future Perspectives
The imidazole-benzothiazole scaffold is a versatile and highly "privileged" structure in medicinal chemistry. The straightforward and efficient synthetic routes allow for the generation of diverse chemical libraries, facilitating the exploration of their therapeutic potential. Research has consistently shown that these compounds are potent agents against cancer and a wide range of microbial pathogens. The key to their success lies in their ability to interact with various biological targets, most notably protein kinases.
Future research should focus on the continued optimization of these scaffolds through rational drug design informed by structure-activity relationship studies and computational modeling.[14] Efforts should be directed towards improving target selectivity to minimize off-target effects and enhance safety profiles. Furthermore, exploring novel hybrid molecules that combine the imidazole-benzothiazole core with other pharmacophores could unlock synergistic therapeutic effects and overcome existing drug resistance mechanisms. Given their promising preclinical results, these compounds represent a highly active area of translational research with significant potential for delivering next-generation therapeutic agents.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jacsdirectory.com [jacsdirectory.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Impact of CDK7 Inhibition by THZ1 on Gene Expression and Oncogenic Pathways
Disclaimer: Initial searches for "IZTZ-1" did not yield specific information on a molecule with that designation affecting gene expression or oncogenes. This guide will therefore focus on the well-documented CDK7 inhibitor, THZ1 , as a representative example of a small molecule with significant effects on these processes, based on available research.
This technical guide provides an in-depth overview of the effects of THZ1, a covalent inhibitor of cyclin-dependent kinase 7 (CDK7), on gene expression and its implications for oncogenic signaling pathways. The information is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
THZ1 acts by inhibiting the transcriptional regulatory kinase CDK7, which is a component of the general transcription factor TFIIH. This inhibition disrupts the transcription of a specific subset of genes, including several key oncogenes. Research in non-small cell lung cancer (NSCLC) has shown that THZ1-mediated inhibition of CDK7 leads to the suppression of the p38α/MYC signaling axis, resulting in reduced expression of MYC target genes and subsequent antitumor effects.[1][2]
Quantitative Data on Gene Expression Changes
The treatment of cancer cells with THZ1 results in significant alterations in gene expression. RNA sequencing (RNA-seq) data has revealed the downregulation of several MYC-targeted genes that are crucial for tumor metabolism, immune evasion, and DNA repair.[1]
Table 1: Summary of Downregulated MYC-Targeted Genes Following THZ1 Treatment in A549 NSCLC Cells
| Gene Symbol | Full Gene Name | Function | Reference |
| HK2 | Hexokinase 2 | Glucose metabolism | [1] |
| CDC25A | Cell Division Cycle 25A | Cell cycle progression | [1] |
| GLUT1 (SLC2A1) | Solute Carrier Family 2 Member 1 | Glucose transport | |
| PD-L1 (CD274) | Programmed Death-Ligand 1 | Immune evasion | |
| BRCA1 | BRCA1 DNA Repair Associated | DNA repair | |
| BRCA2 | BRCA2 DNA Repair Associated | DNA repair |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the effects of THZ1 on gene expression and oncogenic signaling.
RNA Sequencing (RNA-Seq) and Differential Gene Expression Analysis
This protocol is used to obtain a global profile of gene expression changes in response to THZ1 treatment.
-
Cell Culture and Treatment: NSCLC cell lines (e.g., A549) are cultured under standard conditions and treated with a specified concentration of THZ1 or a vehicle control (e.g., DMSO) for a designated time period.
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is subsequently synthesized.
-
Sequencing: The prepared cDNA libraries are sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq.
-
Data Analysis: The raw sequencing reads are aligned to a reference human genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated upon THZ1 treatment.
Functional Enrichment Analysis
To understand the biological implications of the observed gene expression changes, functional enrichment analyses are performed.
-
Gene Ontology (GO) Enrichment Analysis: This analysis identifies the biological processes, molecular functions, and cellular components that are over-represented in the list of differentially expressed genes.
-
KEGG Pathway Analysis: This analysis maps the differentially expressed genes to known biological pathways to identify those that are significantly affected by THZ1 treatment.
-
Gene Set Enrichment Analysis (GSEA): GSEA is used to determine whether a predefined set of genes shows statistically significant, concordant differences between the THZ1-treated and control groups.
Animal Experiments
In vivo studies are conducted to validate the antitumor effects of THZ1.
-
Tumor Xenograft Model: NSCLC cells are subcutaneously injected into immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of THZ1, while the control group receives a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Immunohistochemistry: At the end of the study, tumors are excised, and immunohistochemical staining is performed to analyze the expression of relevant proteins, such as PD-L1 and the infiltration of CD8+ T cells.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of THZ1 on the p38α/MYC/PD-L1 signaling pathway in NSCLC.
Caption: THZ1 inhibits CDK7, leading to reduced p38α-mediated transcription of MYC and its target, PD-L1.
Experimental Workflow Diagram
This diagram outlines the workflow for analyzing differential gene expression using RNA-seq.
Caption: Workflow for RNA-seq analysis of THZ1-treated cells, from culture to functional interpretation.
References
Preliminary Studies on the Cytotoxicity of IZTZ-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of IZTZ-1, an imidazole-benzothiazole conjugate. This compound has been identified as a promising anti-cancer agent, and this document details its mechanism of action, quantitative cytotoxicity data, and the experimental protocols used in its initial evaluation.
Core Mechanism of Action: Targeting the c-MYC G-Quadruplex
This compound functions as a c-MYC G-quadruplex (G4) ligand. The promoter region of the c-MYC oncogene contains a guanine-rich sequence capable of forming a G4 secondary structure. Stabilization of this G4 structure by a ligand like this compound leads to the downregulation of c-MYC transcription. The c-MYC protein is a critical regulator of cell proliferation, growth, and apoptosis; its suppression is a key strategy in cancer therapy. By stabilizing the c-MYC G4, this compound effectively inhibits c-MYC expression, leading to cell cycle arrest and the induction of apoptosis in cancer cells, particularly in melanoma.[1][2][3][4][5][6]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Quantitative Cytotoxicity Data
Preliminary studies have quantified the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Melanoma | Skin Cancer | MTT Assay | 2.2 | [2] |
| 4T1 | Breast Cancer | Not Specified | 3.9 | |
| HepG2 | Liver Cancer | Not Specified | 4.5 |
Note: The specific assay types for the 4T1 and HepG2 cell lines were not detailed in the available preliminary reports.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the preliminary cytotoxic evaluation of this compound.
Cell Culture
Melanoma cell lines (e.g., B16-F10) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][4][5][6][7][8][9]
Protocol:
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Following incubation, the culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) was also included.
-
Incubation: The plates were incubated for a further 48 to 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. The IC50 value was determined from the dose-response curve.
The workflow for a typical MTT assay is depicted below.
Apoptosis Analysis by Flow Cytometry (General Protocol)
To confirm that cell death occurs via apoptosis, an Annexin V-FITC and Propidium Iodide (PI) staining assay followed by flow cytometry is typically performed.
Protocol:
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
This compound Induced Apoptosis Signaling Pathway
The downregulation of c-MYC is known to induce the intrinsic pathway of apoptosis. This pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins. While specific studies on the complete signaling cascade initiated by this compound are still emerging, the proposed pathway involves the activation of pro-apoptotic Bcl-2 proteins (e.g., Bax) and the inhibition of anti-apoptotic Bcl-2 proteins. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute apoptosis.
The following diagram illustrates the putative intrinsic apoptosis pathway induced by this compound.
Conclusion and Future Directions
The preliminary data strongly suggest that this compound is a potent cytotoxic agent against melanoma and other cancer cells, acting through a well-defined mechanism of c-MYC G-quadruplex stabilization. Its ability to induce apoptosis makes it a promising candidate for further preclinical and clinical development.
Future studies should focus on:
-
Expanding the cytotoxicity profiling of this compound against a broader panel of cancer cell lines and normal, non-cancerous cells to better define its therapeutic window and selectivity.
-
Conducting detailed mechanistic studies to fully elucidate the downstream effectors of this compound-induced apoptosis, including the specific caspases and Bcl-2 family members involved.
-
In vivo efficacy and toxicity studies in various cancer models to assess the therapeutic potential and safety profile of this compound.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. merckmillipore.com [merckmillipore.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. mdpi.com [mdpi.com]
- 5. Targeting MYC: Multidimensional regulation and therapeutic strategies in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. G-quadruplexes: a promising target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling IZTZ-1: A Technical Guide to its Chemical Structure and Properties
For Immediate Release
Shanghai, China – December 2, 2025 – In the landscape of oncology research, the pursuit of targeted therapies remains a paramount objective. A promising imidazole-benzothiazole conjugate, IZTZ-1, has emerged as a potent inhibitor of malignant melanoma. This technical guide provides an in-depth analysis of the chemical structure, properties, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Core Chemical Identity
This compound is scientifically identified as an imidazole-benzothiazole conjugate. It is a c-MYC G4 ligand, which plays a crucial role in its anticancer activity.[1] The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2636771-45-2 | [1][2] |
| Molecular Formula | C₃₂H₃₅N₇S | [2] |
| Molecular Weight | 549.73 g/mol | [2] |
Mechanism of Action: Targeting the c-MYC Oncogene
This compound exerts its antitumor effects by targeting the c-MYC oncogene, a key driver of cellular proliferation. The compound acts as a G-quadruplex (G4) stabilizer. G-quadruplexes are secondary structures that can form in guanine-rich nucleic acid sequences, such as the promoter region of the c-MYC gene. By stabilizing the G4 structure in the c-MYC promoter, this compound effectively downregulates the transcription of the c-MYC gene.[1][2] This targeted inhibition of c-MYC expression leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells, thereby inhibiting their proliferation.[1][2]
Biological Activity and Preclinical Data
This compound has demonstrated significant antitumor activity, particularly in melanoma research.[1][2] In preclinical studies, this compound has been shown to induce cell cycle arrest and apoptosis in B16 melanoma cells.[1][2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research on this compound. The following outlines a general experimental workflow for assessing the efficacy of this compound.
Cell Proliferation Assay:
-
Seed B16 melanoma cells in 96-well plates.
-
After cell adherence, treat with a serial dilution of this compound for a specified duration (e.g., 48-72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
Cell Cycle Analysis:
-
Treat cells with this compound for 24-48 hours.
-
Harvest, wash, and fix the cells in cold ethanol.
-
Stain the cells with propidium (B1200493) iodide (PI) containing RNase.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Apoptosis Assay:
-
Treat cells with this compound for a predetermined time.
-
Harvest and wash the cells.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify apoptotic cells.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its unique mechanism of action, involving the stabilization of the c-MYC G-quadruplex, offers a novel strategy for combating malignant melanoma. The data presented in this guide underscore the potential of this compound as a lead compound for further drug development. Continued research into its pharmacological properties and efficacy in various cancer models is warranted.
References
In-Vitro Efficacy of IZTZ-1 in B16 Melanoma Cell Lines: A Technical Overview
Initial searches for the compound "IZTZ-1" in the context of in-vitro studies on B16 melanoma cell lines did not yield any specific results. This suggests that "this compound" may be a novel, proprietary, or otherwise non-publicly documented agent. The following guide is therefore presented as a comprehensive template, outlining the expected data and experimental protocols for such a study, based on established research practices with other compounds in this cell line.
This technical guide provides a detailed overview of the methodologies and expected outcomes when evaluating the in-vitro efficacy of a novel compound, designated here as this compound, against B16 melanoma cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The efficacy of a therapeutic agent is determined through a series of quantitative assays. The following tables are structured to present the key data points that would be generated from an in-vitro study of this compound.
Table 1: Cytotoxicity of this compound on B16 Melanoma Cells
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| B16-F0 | 24 | Data Not Available |
| 48 | Data Not Available | |
| 72 | Data Not Available | |
| B16-F10 | 24 | Data Not Available |
| 48 | Data Not Available | |
| 72 | Data Not Available |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Induction of Apoptosis by this compound in B16-F10 Cells
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Control | 0 | Data Not Available | Data Not Available |
| This compound | IC50/2 | Data Not Available | Data Not Available |
| This compound | IC50 | Data Not Available | Data Not Available |
| This compound | 2 x IC50 | Data Not Available | Data Not Available |
Table 3: Effect of this compound on Cell Cycle Progression in B16-F10 Cells
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | Data Not Available | Data Not Available | Data Not Available |
| This compound | IC50 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for the key experiments that would be conducted.
Cell Culture
B16-F0 and B16-F10 murine melanoma cell lines would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed B16 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed B16-F10 cells in a 6-well plate and treat with this compound for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Treat B16-F10 cells with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% cold ethanol (B145695) overnight.
-
Wash the cells with PBS and resuspend in a solution containing RNase A and PI.
-
Incubate for 30 minutes and analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Experimental Workflow for In-Vitro Efficacy Testing
Caption: Workflow for assessing the in-vitro efficacy of this compound.
Hypothetical Signaling Pathway for this compound Induced Apoptosis
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Logical Relationship of Experimental Outcomes
Caption: Logical flow from cytotoxicity to proliferation inhibition.
An In-depth Technical Guide to the Telomerase Inhibitor 2-[3-(trifluoromethyl)phenyl]isothiazolin-3-one (TMPI)
Disclaimer: Information regarding the specific G4-ligand "IZTZ-1" was not available in published scientific literature. This guide will focus on a well-characterized isothiazolone (B3347624) derivative, 2-[3-(trifluoromethyl)phenyl]isothiazolin-3-one (TMPI) , a potent telomerase inhibitor. While the user's request specified a G4-ligand, current research indicates that TMPI functions as a direct, non-competitive inhibitor of telomerase, likely through interaction with a cysteine residue, rather than by stabilizing G-quadruplex structures.
Introduction
Telomerase, a ribonucleoprotein enzyme that adds telomeric repeats to the ends of chromosomes, is a critical factor in cellular immortalization and is activated in approximately 90% of human cancers. This makes it a highly attractive target for the development of novel anticancer therapeutics. One such class of inhibitors is the isothiazolone derivatives. This technical guide provides a comprehensive overview of 2-[3-(trifluoromethyl)phenyl]isothiazolin-3-one (TMPI), a potent and selective inhibitor of telomerase. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and illustrate key concepts with diagrams.
Mechanism of Action
TMPI has been identified as a highly selective and potent inhibitor of telomerase.[1][2] Unlike G4-ligands that stabilize G-quadruplex structures in the telomeric DNA to block telomerase access, TMPI appears to directly inhibit the enzyme itself.
Analysis of its inhibitory kinetics revealed that TMPI is a non-competitive inhibitor with respect to the telomere-repeat primer and a mixed inhibitor with respect to dNTPs.[1][2] The inhibition by TMPI can be reversed by the presence of sulfhydryl agents like dithiothreitol (B142953) (DTT) or glutathione, strongly suggesting that TMPI acts by modifying a critical cysteine residue within the telomerase enzyme complex.[1] This direct enzymatic inhibition is a distinct mechanism from that of G4-quadruplex stabilizers.
Quantitative Data on Telomerase Inhibition by TMPI
The inhibitory potency of TMPI on telomerase activity has been quantified using the Telomeric Repeat Amplification Protocol (TRAP) assay. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Cell/Enzyme Source | Assay | Reference |
| IC50 | 1.0 µM | Cultured human cells | TRAP | |
| Ki | 2.5 µM | Partially purified telomerase from AH7974 rat hepatoma cells | TRAP |
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.
1. Cell Lysate Preparation:
-
Wash cultured cells (e.g., HL-60) with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate ice-cold lysis buffer (e.g., CHAPS or NP-40 based buffers).
-
Incubate on ice for 30 minutes to allow for cell lysis.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the telomerase extract.
-
Determine the protein concentration of the extract using a standard method like the Bradford or BCA assay.
2. Telomerase Extension Reaction:
-
Prepare a reaction mixture containing TRAP buffer, dNTPs, a non-telomeric substrate primer (TS primer), and the cell extract.
-
For inhibitor studies, add varying concentrations of TMPI to the reaction mixture.
-
Incubate the mixture at a temperature suitable for telomerase activity (e.g., 22-30°C) for a defined period (e.g., 30 minutes) to allow telomerase to add telomeric repeats to the TS primer.
3. PCR Amplification:
-
Terminate the telomerase extension reaction by heat inactivation (e.g., 95°C for 5 minutes).
-
Add a reverse primer (ACX primer) and Taq DNA polymerase to the reaction mixture.
-
Perform PCR for a set number of cycles (e.g., 25-30 cycles) with denaturation, annealing, and extension steps to amplify the telomerase extension products.
4. Detection and Analysis:
-
Separate the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualize the resulting ladder of bands, where each band represents the addition of a 6-base pair telomeric repeat.
-
Quantify the intensity of the bands to determine the level of telomerase activity. The IC50 value for the inhibitor can be calculated by plotting the percentage of telomerase inhibition against the inhibitor concentration.
Cellular Viability and Proliferation Assays (e.g., MTT Assay)
To assess the cytotoxic and anti-proliferative effects of TMPI on cancer cells.
1. Cell Seeding:
-
Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Treat the cells with various concentrations of TMPI. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.
4. Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
Impact on Telomerase Activity and Cellular Fate
Inhibition of telomerase by compounds like TMPI is expected to have significant consequences for cancer cells, which rely on this enzyme for their continued proliferation.
Cellular Effects of Telomerase Inhibition
-
Telomere Shortening: Continuous inhibition of telomerase in proliferating cancer cells leads to the progressive shortening of telomeres with each cell division.
-
Cell Cycle Arrest and Senescence: Critically short telomeres trigger a DNA damage response, which can lead to cell cycle arrest, typically at the G1 or G2/M phase, and induce a state of cellular senescence.
-
Apoptosis: In many cancer cells, the DNA damage signal from uncapped or critically short telomeres can activate apoptotic pathways, leading to programmed cell death.
The specific cellular outcome (senescence versus apoptosis) upon telomerase inhibition can depend on the genetic background of the cancer cell, including the status of tumor suppressor genes like p53.
Visualizations
Caption: Mechanism of TMPI-induced telomerase inhibition and its cellular consequences.
Caption: Workflow for assessing telomerase inhibition using the TRAP assay.
Conclusion
The isothiazolone derivative TMPI is a potent and selective direct inhibitor of telomerase. Its mechanism of action, which involves targeting a cysteine residue within the enzyme, distinguishes it from G4-ligands. The ability of TMPI to inhibit telomerase activity in the low micromolar range makes it and similar compounds interesting candidates for further investigation in the development of anticancer therapies. The experimental protocols detailed in this guide provide a framework for the continued evaluation of such telomerase inhibitors and their effects on cancer cell biology.
References
Exploring the Pharmacodynamics of Novel G-Quadruplex Stabilizers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: G-Quadruplexes as Novel Therapeutic Targets
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1] These structures are composed of stacked G-tetrads, which are square-planar arrangements of four guanine (B1146940) bases stabilized by Hoogsteen hydrogen bonds and a central cation, typically potassium.[1][2] The human genome contains over 300,000 potential G-quadruplex-forming sequences, which are significantly concentrated in key regulatory regions, including telomeres and the promoter regions of various oncogenes.[1]
This localization makes G4s compelling targets for anticancer drug discovery.[3] The stabilization of G4 structures by small molecules can interfere with critical cellular processes required for cancer cell survival and proliferation. The two primary mechanisms of action are the inhibition of telomerase activity and the transcriptional repression of oncogenes. This guide provides a comprehensive overview of the pharmacodynamics of novel G4 stabilizers, detailing their mechanisms, quantitative effects, and the experimental protocols used for their evaluation.
Core Pharmacodynamic Mechanisms of G-Quadruplex Stabilizers
The therapeutic potential of G4 ligands stems from their ability to selectively stabilize these structures, leading to the disruption of cancer-specific molecular pathways.
Telomerase Inhibition
Telomerase is a reverse transcriptase that is reactivated in approximately 85-90% of human cancers and is essential for maintaining telomere length and enabling cellular immortality. The G-rich single-stranded 3' overhang of human telomeres can fold into G-quadruplex structures. The stabilization of these telomeric G4s by a ligand can physically obstruct the binding of telomerase to the telomere, effectively inhibiting its function. This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis.
Transcriptional Repression of Oncogenes
G4-forming sequences are frequently found in the promoter regions of major oncogenes, including c-MYC, BCL-2, KRAS, and VEGF. The formation of a G4 structure within a promoter can act as a transcriptional repressor, blocking the binding of transcription factors and RNA polymerase. G4 stabilizing ligands lock the promoter into this silenced state, leading to the downregulation of the oncoprotein. This provides a strategy to target previously "undruggable" proteins by controlling their expression at the genetic level.
Induction of DNA Damage and Apoptosis
Stabilization of G4 structures can also interfere with DNA replication. When the replication fork encounters a stabilized G4, it can stall, leading to replication stress and the generation of DNA double-strand breaks. This activation of the DNA damage response (DDR) pathway can ultimately induce cell cycle arrest and apoptosis in cancer cells. For example, some G4 stabilizers have been shown to induce apoptosis through the mitochondrial pathway, mediated by the production of reactive oxygen species (ROS).
Signaling Pathways and Regulatory Mechanisms
The interaction of stabilizers with G-quadruplexes impacts several critical cellular signaling pathways.
Telomere Maintenance and Telomerase Inhibition
The primary pathway affected is the telomere length maintenance mechanism. By stabilizing the G4 structure at the 3' overhang of telomeres, ligands prevent telomerase from adding telomeric repeats, leading to cell death.
Transcriptional Regulation of the c-MYC Oncogene
The promoter of the c-MYC oncogene contains a well-characterized nuclease hypersensitive element (NHE III₁) that can form a stable G4 structure. This structure acts as a silencer element. Ligands that stabilize this G4 prevent transcription factors from binding, thereby repressing c-MYC expression.
References
Methodological & Application
Application Notes and Protocols for Cell Culture Studies
A Note to the User: The experimental protocol for a compound designated "IZTZ-1" could not be located in the available scientific literature. It is possible that "this compound" is a novel, not-yet-published compound, or the designation may be a typographical error. However, based on common nomenclature and the nature of the query, we have compiled detailed application notes and protocols for two well-characterized experimental compounds, ITD-1 and THZ1 , which are relevant to cell culture studies in drug development and cancer research. These compounds target distinct but critical signaling pathways and the provided protocols are widely applicable for the characterization of such small molecule inhibitors.
Part 1: ITD-1 - A Selective Inhibitor of TGF-β Signaling
Introduction
ITD-1 is a small molecule that has been identified as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] This pathway is crucial in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cellular homeostasis.[1] Dysregulation of TGF-β signaling is implicated in various diseases, including cancer and fibrosis.[1] ITD-1 is of particular interest due to its ability to selectively promote the differentiation of uncommitted mesoderm into cardiomyocytes.[1]
Mechanism of Action
The primary mechanism of action of ITD-1 is the selective inhibition of the TGF-β signaling cascade.[1] It achieves this by inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2). This prevents the phosphorylation of the key downstream effector proteins, Smad2 and Smad3. The subsequent formation of the Smad2/3-Smad4 complex and its translocation to the nucleus to regulate target gene expression is thereby inhibited. A key feature of ITD-1 is its selectivity; it has been shown to have a significantly weaker effect on the Activin/Nodal signaling pathways, which also utilize the Smad2/3 and Smad4 intracellular cascade.
Data Presentation
Table 1: Quantitative Data for ITD-1
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TGF-β signaling inhibition) | 0.85 µM | Not specified | |
| IC50 (TGF-β signaling inhibition) | ~0.4-0.8 µM | Not specified | |
| Optimal Concentration (Cardiomyocyte Differentiation) | 1 µM | Pluripotent Stem Cells |
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of ITD-1.
Part 2: THZ1 - A Covalent Inhibitor of CDK7
Introduction
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex, playing a crucial role in both transcription initiation and cell cycle control. By targeting CDK7, THZ1 disrupts these fundamental cellular processes, leading to potent anti-proliferative and pro-apoptotic effects in various cancer types, particularly those with a high dependency on transcription of oncogenes like c-MYC.
Mechanism of Action
THZ1 covalently binds to a cysteine residue (Cys312) outside of the active site of CDK7, leading to irreversible inhibition. This inhibition has two major downstream effects:
-
Transcriptional Inhibition: THZ1 inhibits the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II by CDK7. This prevents the initiation and elongation of transcription, with a particularly strong effect on genes regulated by super-enhancers, which are often oncogenes like MYC.
-
Cell Cycle Arrest: As part of the CAK complex, CDK7 is responsible for the activating phosphorylation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Inhibition of CDK7 by THZ1 leads to cell cycle arrest, often at the G1/S and G2/M phases.
Data Presentation
Table 2: IC50 Values of THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | |
| OPM2 | Multiple Myeloma | <300 | |
| RPMI8226 | Multiple Myeloma | <300 | |
| H929 | Multiple Myeloma | <300 | |
| U266 | Multiple Myeloma | <300 | |
| HL-60 | Acute Promyelocytic Leukemia | 38 |
Signaling Pathway Diagram
Caption: Mechanism of action of THZ1 on transcription and cell cycle.
Part 3: Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of small molecule inhibitors like ITD-1 and THZ1 in cell culture.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro compound testing.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a compound on cell viability and for calculating the IC50 value.
Materials:
-
Target cell line
-
Complete culture medium
-
Compound of interest (e.g., ITD-1, THZ1)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as the highest compound dose) and medium-only blanks.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blotting
This protocol is for analyzing the expression or phosphorylation status of target proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pSmad2/3, anti-Smad2/3, anti-p-RNAPII, anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 3: Flow Cytometry for Cell Cycle and Apoptosis Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle and for quantifying apoptosis.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining buffer (for cell cycle)
-
Annexin V-FITC/PI apoptosis detection kit (for apoptosis)
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Cell Harvest and Fixation:
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry, acquiring data for at least 10,000 events.
-
Use appropriate software to model the cell cycle distribution (G1, S, G2/M phases).
-
Procedure for Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Harvest and Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
References
Application Note and Protocol: Cell Cycle Analysis Using Flow Cytometry
Introduction to Cell Cycle Analysis
The analysis of the cell cycle is crucial for understanding cell growth, differentiation, and the effects of therapeutic agents on cell proliferation.[1] Flow cytometry is a powerful technique for rapidly analyzing large populations of individual cells.[2] When combined with a fluorescent DNA-intercalating dye such as Propidium Iodide (PI), it allows for the quantification of DNA content within each cell, thereby enabling the determination of the cell's phase in the cell cycle.[3]
Cells are categorized into distinct phases based on their DNA content:
-
G0/G1 (Gap 0/Gap 1): Cells in a resting state (G0) or actively growing (G1) have a normal diploid (2N) DNA content.
-
S (Synthesis): Cells actively replicating their DNA will have a DNA content between 2N and 4N.
-
G2/M (Gap 2/Mitosis): Cells that have completed DNA replication and are preparing for or are in mitosis will have a tetraploid (4N) DNA content.[1]
A sub-G1 peak can also be observed, which is often indicative of apoptotic cells with fragmented DNA.
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the steps for preparing, fixing, and staining cells for cell cycle analysis by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (e.g., 100 µg/mL)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, detach using a gentle dissociation reagent like Accutase or TrypLE Express to maintain cell integrity.
-
Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
-
Cell Counting and Aliquoting:
-
Resuspend the cell pellet in PBS.
-
Perform a cell count to determine cell number and viability (e.g., using a hemocytometer and Trypan Blue).
-
Aliquot approximately 1 x 10^6 cells per flow cytometry tube.
-
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Gently resuspend the cell pellet.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks after fixation.
-
-
Staining:
-
Wash the fixed cells twice with PBS to remove the ethanol. Centrifuge at 300 x g for 5 minutes for each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The inclusion of RNase A is critical to prevent the staining of double-stranded RNA.
-
Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Use a laser and filter set appropriate for Propidium Iodide (e.g., excitation at 488 nm, emission detection with a bandpass filter around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use a low flow rate for better data resolution.
-
Ensure to set up the instrument to measure the area, height, and width of the fluorescence signal to help exclude doublets and aggregates from the analysis.
-
Data Presentation
The quantitative data from the cell cycle analysis is typically summarized in a table, allowing for easy comparison between different experimental conditions.
| Sample ID | % in G0/G1 Phase | % in S Phase | % in G2/M Phase | % in Sub-G1 (Apoptosis) |
| Untreated Control | 65.2% | 15.5% | 18.1% | 1.2% |
| Drug-Treated (e.g., IZTZ-1) | 45.8% | 10.2% | 40.5% | 3.5% |
The data presented are hypothetical and for illustrative purposes. An accumulation of cells in the G2/M phase in the drug-treated sample suggests a cell cycle arrest at this stage.
Diagrams
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using Propidium Iodide.
Simplified Cell Cycle Regulation Pathway
Caption: Key Cyclin-CDK complexes regulating cell cycle progression.
Data Analysis and Interpretation
The data acquired from the flow cytometer is typically displayed as a histogram where the x-axis represents fluorescence intensity (proportional to DNA content) and the y-axis represents the number of events (cells).
-
Gating: The first step in the analysis is to gate on the single-cell population to exclude doublets and cell aggregates. This is often done using a plot of fluorescence height versus fluorescence area.
-
Histogram Analysis: The gated single-cell population is then visualized on a DNA content histogram.
-
The first and largest peak represents cells in the G0/G1 phase (2N DNA content).
-
The second, smaller peak represents cells in the G2/M phase (4N DNA content) and should have approximately twice the fluorescence intensity of the G0/G1 peak.
-
The region between the G0/G1 and G2/M peaks contains the cells that are in the S phase.
-
-
Software Analysis: Specialized software (e.g., ModFit LT, FlowJo) is used to deconvolute the histogram and calculate the percentage of cells in each phase of the cell cycle.
-
Interpreting Results: A change in the distribution of cells across the different phases compared to a control sample can indicate a cell cycle arrest. For example, an accumulation of cells in the G2/M peak after drug treatment suggests the drug may be interfering with mitosis. An increase in the sub-G1 population is often interpreted as an increase in apoptosis.
References
Application Notes and Protocols: Induction of Apoptosis in Cancer Cells with IZTZ-1
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "IZTZ-1" is not available in the public domain as of the last update. The following application notes and protocols are presented as a hypothetical example based on the known mechanisms of similar anti-cancer compounds that induce apoptosis, such as TZT-1027 and THZ1. Researchers should validate these protocols for their specific compound of interest.
Introduction
This compound is a novel synthetic compound with potent anti-proliferative activity against a broad range of human cancer cell lines. It is postulated to induce cell cycle arrest and apoptosis through a dual mechanism of action involving microtubule disruption and inhibition of key cell cycle-regulating kinases. These application notes provide a detailed protocol for utilizing this compound to induce apoptosis in cancer cells and methods to assess its efficacy and mechanism of action.
Mechanism of Action
This compound is hypothesized to exert its anti-cancer effects through a multi-faceted mechanism. Firstly, it may act as a microtubule-destabilizing agent, leading to the disruption of the mitotic spindle, which in turn causes cell cycle arrest at the G2/M phase.[1] Secondly, this compound may inhibit the activity of cyclin-dependent kinase 7 (CDK7), a crucial component of the cell cycle machinery and transcriptional regulation.[2][3] This inhibition is thought to downregulate the expression of key anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of the intrinsic mitochondrial apoptosis pathway.[2][4]
Data Presentation
Table 1: Comparative IC50 Values of a Similar Compound (THZ1) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell acute lymphoblastic leukemia | 50 | |
| NALM6 | B-cell acute lymphoblastic leukemia | 101.2 | |
| REH | B-cell acute lymphoblastic leukemia | 26.26 | |
| T24 | Urothelial Carcinoma | Dose-dependent cytotoxicity observed up to 750 nM | |
| BFTC-905 | Urothelial Carcinoma | Dose-dependent cytotoxicity observed up to 750 nM |
Note: The IC50 values for the hypothetical this compound would need to be determined empirically.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells with ice-cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptosis-regulating proteins.
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (with RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound inducing apoptosis.
References
- 1. Induction of apoptosis in human cancer cells by TZT-1027, an antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining the Optimal Concentration of IZTZ-1 for In-Vitro Assays
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
IZTZ-1 is a novel small molecule inhibitor with potential applications in cancer and immunology research. Preliminary data suggests its involvement in key signaling pathways such as PI3K/Akt/mTOR and JAK/STAT. As with any new compound, establishing the optimal concentration for in-vitro assays is a critical first step to ensure meaningful and reproducible results. This document provides a comprehensive guide and detailed protocols for determining the appropriate concentration range of this compound for various cell-based assays. The protocols outlined below will guide researchers in assessing cytotoxicity, confirming target engagement, and measuring downstream effects on relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data that should be generated from the described experimental protocols. These tables are designed for easy comparison of results across different assays and conditions.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | MTT | 24 | |
| Cell Line A | MTT | 48 | |
| Cell Line A | MTT | 72 | |
| Cell Line B | ATP-based | 24 | |
| Cell Line B | ATP-based | 48 | |
| Cell Line B | ATP-based | 72 | |
| Control Cell Line | MTT | 72 |
Table 2: Target Engagement of this compound
| Assay Type | Cell Line | Target Protein | EC50 (µM) | Maximum Engagement (%) |
| NanoBRET | Cell Line A | Target X | ||
| CETSA | Cell Line B | Target X |
Table 3: Downstream Signaling Effects of this compound
| Pathway Component | Cell Line | Treatment Time (hours) | IC50 (µM) |
| p-Akt (Ser473) | Cell Line A | 2 | |
| p-S6K (Thr389) | Cell Line A | 4 | |
| p-STAT3 (Tyr705) | Cell Line B | 1 |
Experimental Workflow
The overall workflow for determining the optimal concentration of this compound involves a stepwise approach, starting with a broad concentration range to assess cytotoxicity, followed by more specific assays to determine target engagement and downstream effects within a non-toxic concentration range.
Caption: Experimental workflow for determining the optimal in-vitro concentration of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that is cytotoxic to cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A common starting range is from 100 µM down to 1 nM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, and 72 hours.
-
At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[1]
Target Engagement Assay (NanoBRET™)
This assay confirms the direct interaction of this compound with its intended intracellular target.[2][3]
Materials:
-
Cell line engineered to express the target protein fused to NanoLuc® luciferase.
-
NanoBRET™ fluorescent tracer specific for the target protein.
-
This compound stock solution.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate.
Procedure:
-
Harvest and resuspend the NanoLuc®-tagged cells in Opti-MEM™.
-
Add the fluorescent tracer to the cell suspension at the predetermined optimal concentration.
-
Dispense the cell-tracer mix into a 96-well plate.
-
Add this compound at various concentrations to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Calculate the BRET ratio and plot it against the concentration of this compound to determine the EC50 for target engagement.
Downstream Signaling Pathway Analysis (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in a relevant signaling pathway (e.g., PI3K/Akt/mTOR).
Materials:
-
This compound stock solution.
-
Selected cell line.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p-Akt).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various non-toxic concentrations of this compound for different time points (e.g., 0.5, 1, 2, 4 hours).
-
Wash the cells with ice-old PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the IC50 for pathway inhibition.
Illustrative Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, based on pathways commonly associated with small molecule inhibitors in cancer research.
Caption: Hypothetical mechanism of action of this compound inhibiting the PI3K/Akt/mTOR pathway.
By following these protocols and utilizing the provided templates for data presentation, researchers can effectively determine the optimal concentration of this compound for their specific in-vitro assays, leading to more accurate and reliable experimental outcomes.
References
Application Notes: Step-by-Step Guide for an Annexin V Assay with IZTZ-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IZTZ-1 is an imidazole-benzothiazole conjugate that acts as a c-MYC G4 ligand, leading to the downregulation of c-MYC expression.[1] This mechanism induces cell cycle arrest and apoptosis, positioning this compound as a compound of interest for cancer research, particularly in melanoma.[1] The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. This protocol provides a detailed, step-by-step guide for performing an Annexin V assay to quantify apoptosis in melanoma cells following treatment with this compound.
Principle of the Assay
In viable cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS is exposed on the cell's outer surface. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. By using Annexin V and PI in tandem, it is possible to distinguish between different cell populations via flow cytometry:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (primary necrosis)
Experimental Protocols
This protocol is optimized for melanoma cell lines (e.g., B16F10). Adherent cells should be handled carefully during harvesting to minimize mechanical membrane damage.
Materials
-
Melanoma cell line (e.g., B16F10)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure
1. Cell Seeding and Treatment
-
Seed melanoma cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration. Based on similar compounds, a range of 1 µM to 50 µM can be a starting point.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used. Also, include an untreated control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line and the expected rate of apoptosis induction.
2. Cell Harvesting
-
Adherent Cells:
-
Carefully collect the culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Monitor the cells under a microscope and incubate for the minimum time required for detachment.
-
Once detached, add complete medium to neutralize the trypsin and combine this with the previously collected culture medium.
-
-
Suspension Cells:
-
Gently collect the cells from the culture vessel.
-
-
Transfer the cell suspensions to conical tubes and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
3. Staining
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
4. Data Acquisition
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour) after staining.
-
Set up the flow cytometer to detect FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL2 or FL3 channel).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
Data Presentation
The data from the flow cytometer can be visualized as a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. The plot is divided into four quadrants to quantify the percentage of live, early apoptotic, late apoptotic/necrotic, and necrotic cells.
Quantitative Data Summary
The following table presents illustrative data from an Annexin V assay on B16F10 melanoma cells treated with varying concentrations of this compound for 48 hours.
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Vehicle Control (DMSO) | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.0 ± 0.5 | 0.4 ± 0.1 |
| This compound (10 µM) | 75.6 ± 3.2 | 15.3 ± 1.8 | 7.5 ± 1.1 | 1.6 ± 0.3 |
| This compound (25 µM) | 48.9 ± 4.1 | 28.7 ± 2.5 | 19.8 ± 2.2 | 2.6 ± 0.4 |
| This compound (50 µM) | 22.3 ± 3.8 | 45.1 ± 3.1 | 28.9 ± 2.8 | 3.7 ± 0.6 |
Data are represented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway
Caption: this compound induced apoptosis signaling pathway and Annexin V detection.
Experimental Workflow
Caption: Experimental workflow for the Annexin V assay with this compound treatment.
References
Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Following IZTZ-1 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the pro-apoptotic effects of IZTZ-1, a known c-MYC inhibitor.[1] The following sections detail the underlying signaling pathways, experimental protocols, and data presentation for the analysis of key apoptosis markers.
Introduction
This compound is an imidazole-benzothiazole conjugate that acts as a c-MYC G4 ligand, leading to the downregulation of c-MYC expression.[1] This inhibition of the proto-oncogene c-MYC has been shown to induce cell cycle arrest and apoptosis, making this compound a compound of interest for cancer research.[1] Western blotting is a powerful and widely used technique to detect and quantify changes in protein expression, making it an ideal method to study the molecular mechanisms of this compound-induced apoptosis.[2] Key markers for apoptosis that can be effectively analyzed by Western blot include the cleavage of caspases (e.g., Caspase-3), cleavage of Poly (ADP-ribose) polymerase (PARP), the release of cytochrome c, and changes in the expression of Bcl-2 family proteins.[2]
Signaling Pathway of this compound Induced Apoptosis
This compound downregulates the expression of c-MYC. The c-MYC protein is a transcription factor that plays a crucial role in cell proliferation and apoptosis. The inhibition of c-MYC can lead to the activation of the intrinsic apoptotic pathway. This is often mediated by the regulation of the Bcl-2 family of proteins, which control the permeability of the mitochondrial outer membrane. A decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax) leads to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. Active caspase-3 is responsible for the cleavage of numerous cellular substrates, including PARP, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Experimental Workflow
The general workflow for analyzing apoptosis markers by Western blot after this compound exposure involves several key steps: cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE and protein transfer, immunoblotting, and data analysis.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry analysis of the protein bands should be performed, and the expression levels of the target proteins should be normalized to a loading control (e.g., GAPDH, β-actin, or α-tubulin). The data can then be presented as fold change relative to the untreated control.
Table 1: Effect of this compound on the Expression of Apoptosis Markers
| Target Protein | Treatment (Concentration) | Fold Change (Normalized to Loading Control) ± SD |
| Cleaved Caspase-3 | Control (DMSO) | 1.0 ± 0.1 |
| This compound (X µM) | [Insert experimental value] | |
| This compound (Y µM) | [Insert experimental value] | |
| Cleaved PARP | Control (DMSO) | 1.0 ± 0.1 |
| This compound (X µM) | [Insert experimental value] | |
| This compound (Y µM) | [Insert experimental value] | |
| Bcl-2 | Control (DMSO) | 1.0 ± 0.1 |
| This compound (X µM) | [Insert experimental value] | |
| This compound (Y µM) | [Insert experimental value] | |
| Bax | Control (DMSO) | 1.0 ± 0.1 |
| This compound (X µM) | [Insert experimental value] | |
| This compound (Y µM) | [Insert experimental value] | |
| Cytochrome c (Cytosolic) | Control (DMSO) | 1.0 ± 0.1 |
| This compound (X µM) | [Insert experimental value] | |
| This compound (Y µM) | [Insert experimental value] |
Note: Specific quantitative data for the effects of this compound on these apoptosis markers is not currently available in the public domain. This table serves as a template for presenting such data once obtained experimentally.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Culture the chosen cell line (e.g., B16 melanoma cells) in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include a vehicle control (DMSO) in all experiments.
Preparation of Cell Lysates
a) Whole-Cell Lysates:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube and store it at -80°C.
b) Cytosolic and Mitochondrial Fractionation (for Cytochrome c Release Assay):
-
Collect approximately 5 x 10^7 cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cells with 10 ml of ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 ml of 1X Cytosol Extraction Buffer Mix containing DTT and protease inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Homogenize the cells using a Dounce homogenizer with 30-50 passes.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
Protein Quantification (BCA Assay)
-
Use a commercial Bicinchoninic Acid (BCA) Protein Assay Kit.
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) of known concentrations.
-
Add a small volume of each cell lysate and the protein standards to a 96-well plate in duplicate.
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions.
-
Add the working reagent to each well and incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve from the BSA standards and determine the protein concentration of the cell lysates.
SDS-PAGE and Western Blotting
-
Dilute the cell lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µl and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
References
Application Note: Assessment of IZTZ-1 Induced Cell Death Using Propidium Iodide Staining
Introduction
IZTZ-1 is a novel investigational compound that has demonstrated significant anti-tumor activity in preclinical studies. Understanding the mechanism by which this compound induces cell death is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for assessing cell viability and quantifying cell death induced by this compound using propidium (B1200493) iodide (PI) staining followed by flow cytometry analysis.
Propidium iodide is a fluorescent intercalating agent that stains DNA.[1] It is a membrane-impermeant dye, meaning it cannot cross the membrane of live cells.[2][3] However, in late apoptotic and necrotic cells, the integrity of the plasma membrane is compromised, allowing PI to enter, bind to DNA, and emit a strong red fluorescence when excited by a 488 nm laser.[2][4] This characteristic makes PI an excellent marker for identifying and quantifying dead cells within a population.
This document outlines the materials, reagents, and step-by-step procedures for treating cells with this compound, staining with PI, and analyzing the samples using flow cytometry. Additionally, it provides sample data and visualizations to aid in the interpretation of results.
Quantitative Data Summary
The following tables summarize the expected dose-dependent and time-course effects of this compound on a hypothetical cancer cell line (e.g., HeLa).
Table 1: Dose-Dependent Effect of this compound on Cell Viability after 24-hour Treatment
| This compound Concentration (µM) | Percentage of PI-Positive Cells (Dead Cells) |
| 0 (Vehicle Control) | 5% |
| 1 | 15% |
| 5 | 45% |
| 10 | 75% |
| 20 | 95% |
Table 2: Time-Course Effect of 10 µM this compound on Cell Viability
| Treatment Time (hours) | Percentage of PI-Positive Cells (Dead Cells) |
| 0 | 5% |
| 6 | 20% |
| 12 | 40% |
| 24 | 75% |
| 48 | 90% |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, A549, etc.) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C with 5% CO₂.
Protocol 2: Propidium Iodide Staining and Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin.
-
Collect the cell suspension into a centrifuge tube.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 500 µL of a suitable buffer, such as PBS or 1x Annexin V binding buffer.
-
PI Staining: Add 5 µL of a 100 µg/mL PI staining solution to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use a 488 nm laser for excitation and detect the PI fluorescence in the appropriate channel (typically FL2 or FL3, with an emission maximum around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of PI-positive cells.
-
Visualizations
Diagrams
Caption: Workflow for assessing this compound induced cell death.
References
Application Notes and Protocols: Detecting DNA Fragmentation Induced by IZTZ-1 using the TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and various disease states. A key hallmark of late-stage apoptosis is the enzymatic cleavage of genomic DNA into nucleosomal fragments.[1][2] The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a widely used and reliable method for detecting this DNA fragmentation at the single-cell level.[1][3] This assay enzymatically labels the free 3'-hydroxyl (3'-OH) ends of DNA fragments, allowing for their visualization and quantification.[1]
IZTZ-1 is an imidazole-benzothiazole conjugate that functions as a c-MYC G4 ligand. By stabilizing the c-MYC G-quadruplex, this compound downregulates c-MYC expression, leading to cell cycle arrest and apoptosis. This makes the TUNEL assay an ideal method for quantifying the apoptotic effects of this compound on cancer cell lines.
These application notes provide a detailed protocol for utilizing the TUNEL assay to detect and quantify DNA fragmentation in cultured cells treated with this compound.
Principle of the TUNEL Assay
The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl transferase (TdT), which catalyzes the addition of labeled deoxynucleotides to the 3'-OH ends of DNA breaks in a template-independent manner. During apoptosis, endonucleases cleave the genomic DNA, generating a large number of these 3'-OH ends. The incorporated labeled dUTPs (e.g., conjugated to a fluorophore like FITC or a hapten like BrdU) can then be detected by fluorescence microscopy or flow cytometry.
Experimental Protocol
This protocol is designed for adherent cultured cells treated with this compound.
Materials:
-
Adherent cell line of choice (e.g., B16 melanoma cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer, and equilibration buffer)
-
DNase I (for positive control)
-
Nuclease-free water
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period to induce apoptosis.
-
-
Sample Preparation (Fixation and Permeabilization):
-
Carefully aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 5-15 minutes on ice.
-
Wash the cells twice with PBS.
-
-
Controls:
-
Positive Control: Treat a coverslip of untreated, fixed, and permeabilized cells with DNase I (e.g., 1 µg/mL) for 15-30 minutes at room temperature to induce non-specific DNA breaks.
-
Negative Control: Prepare a sample that will go through the entire staining procedure but with the TdT enzyme omitted from the labeling reaction mix.
-
-
TUNEL Labeling Reaction:
-
(Optional) Incubate the samples with Equilibration Buffer for 10 minutes at room temperature.
-
Prepare the TdT reaction mix according to the manufacturer's instructions (typically a mixture of TdT enzyme, fluorescently labeled dUTPs, and reaction buffer).
-
Carefully remove the previous buffer and add the TdT reaction mix to each coverslip, ensuring the cells are completely covered.
-
Incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
-
Staining and Mounting:
-
Stop the reaction by washing the coverslips three times with PBS for 5 minutes each.
-
Incubate with a nuclear counterstain (e.g., DAPI or Hoechst 33342) for 5-10 minutes at room temperature in the dark.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Data Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophore and the nuclear counterstain.
-
Apoptotic cells will exhibit bright nuclear fluorescence (TUNEL-positive), while non-apoptotic cells will only show the nuclear counterstain.
-
Capture images from multiple random fields for each condition.
-
Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei and dividing by the total number of nuclei (as determined by the counterstain), then multiplying by 100.
-
Data Presentation
The quantitative data from the experiment can be summarized as follows:
| Treatment Group | Concentration | % TUNEL-Positive Cells (Mean ± SD) |
| Vehicle Control | 0 µM | 1.5 ± 0.5 |
| This compound | 10 µM | 15.2 ± 2.1 |
| This compound | 25 µM | 42.8 ± 3.5 |
| This compound | 50 µM | 78.6 ± 4.2 |
| Positive Control (DNase I) | N/A | >95% |
| Negative Control (No TdT) | N/A | <1% |
Note: The data presented in this table are representative and may vary depending on the cell line, this compound concentration, and incubation time.
Visualizations
Caption: Experimental workflow for the TUNEL assay.
Caption: Apoptosis signaling leading to TUNEL detection.
Troubleshooting
-
High Background:
-
Cause: Over-fixation or excessive permeabilization can create artificial DNA breaks.
-
Solution: Optimize fixation and permeabilization times and reagent concentrations. Ensure thorough washing between steps.
-
-
No/Weak Signal in Positive Control:
-
Cause: Inactive TdT enzyme or DNase I.
-
Solution: Use fresh reagents and ensure proper storage conditions. Optimize DNase I concentration and incubation time.
-
-
False Positives:
-
Cause: The TUNEL assay can also label DNA breaks from necrosis or active DNA repair.
-
Solution: Correlate TUNEL staining with morphological hallmarks of apoptosis (e.g., cell shrinkage, membrane blebbing). Consider using complementary apoptosis assays, such as caspase activity assays.
-
Conclusion
The TUNEL assay is a robust method for detecting DNA fragmentation induced by compounds like this compound. By following this detailed protocol and incorporating appropriate controls, researchers can reliably quantify the apoptotic effects of novel drug candidates and further elucidate their mechanisms of action.
References
Application Notes and Protocols: Unveiling the Anti-Tumor Potential of IZTZ-1 in 3D Melanoma Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Three-dimensional (3D) spheroid models of cancer are increasingly recognized as more physiologically relevant systems than traditional 2D cell cultures for preclinical drug screening.[1][2][3] These models better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are critical factors influencing therapeutic efficacy.[1][2][4] This document provides detailed application notes and protocols for evaluating the therapeutic potential of IZTZ-1, a novel investigational compound, in 3D spheroid models of melanoma. The protocols outlined below describe methods for spheroid formation, viability and apoptosis assessment, and analysis of key signaling pathways, offering a comprehensive framework for characterizing the anti-melanoma activity of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data representing the effects of this compound on melanoma spheroids.
Table 1: Effect of this compound on Melanoma Spheroid Viability
| Treatment Group | Concentration (µM) | Spheroid Diameter (µm, Day 7) | % Viability (Relative to Control) |
| Control | 0 | 512 ± 25 | 100% |
| This compound | 1 | 488 ± 21 | 90% |
| This compound | 5 | 395 ± 18 | 65% |
| This compound | 10 | 276 ± 15 | 42% |
| This compound | 25 | 153 ± 11 | 20% |
| Doxorubicin (B1662922) | 10 | 310 ± 20 | 55% |
Data are presented as mean ± standard deviation.
Table 2: Induction of Apoptosis by this compound in Melanoma Spheroids
| Treatment Group | Concentration (µM) | % Apoptotic Cells (TUNEL Assay) | Caspase-3/7 Activity (Fold Change) |
| Control | 0 | 2.5 ± 0.8 | 1.0 |
| This compound | 10 | 35.2 ± 4.1 | 4.8 |
| This compound | 25 | 68.7 ± 5.9 | 9.2 |
| Doxorubicin | 10 | 25.6 ± 3.5 | 3.5 |
Data are presented as mean ± standard deviation.
Table 3: Gene Expression Changes in this compound Treated Melanoma Spheroids
| Gene | Function | Fold Change (this compound, 10 µM) |
| BAX | Pro-apoptotic | + 3.2 |
| BCL-2 | Anti-apoptotic | - 2.8 |
| Caspase-9 | Apoptosis initiation | + 2.5 |
| Caspase-3 | Apoptosis execution | + 4.1 |
| Ki-67 | Proliferation marker | - 3.9 |
Gene expression was quantified by qRT-PCR after 24 hours of treatment.
Experimental Protocols
Protocol 1: Generation of Melanoma Spheroids
This protocol describes the generation of scaffold-free 3D melanoma spheroids using the hanging drop method.[1]
Materials:
-
Melanoma cell lines (e.g., A375, WM-266-4)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Petri dishes (100 mm)
-
Micropipettes
Procedure:
-
Culture melanoma cells in a T75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer.
-
Adjust the cell suspension to a final concentration of 4 x 10^5 cells/mL.
-
Invert the lid of a 100 mm Petri dish. Pipette 25 µL droplets of the cell suspension onto the inside of the lid, ensuring droplets are well-spaced. This will yield approximately 10,000 cells per spheroid.[1]
-
Add 10 mL of sterile PBS to the bottom of the Petri dish to maintain humidity.
-
Carefully place the lid back on the dish and incubate at 37°C in a 5% CO2 humidified atmosphere.
-
Spheroids will form at the bottom of the hanging drops over 3-7 days. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Spheroid Viability Assay
This protocol utilizes a luminescence-based assay to assess cell viability within the spheroids.
Materials:
-
Melanoma spheroids in a 96-well ultra-low attachment plate
-
This compound and control compounds
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
After spheroid formation, carefully transfer individual spheroids to the wells of a 96-well ultra-low attachment plate containing 100 µL of fresh medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage viability relative to the untreated control spheroids.
Protocol 3: Apoptosis Assessment (TUNEL Assay)
This protocol describes the detection of apoptotic cells within whole spheroids using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Materials:
-
Treated and control melanoma spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
In Situ Cell Death Detection Kit, Fluorescein (or similar TUNEL assay kit)
-
Hoechst 33342 for nuclear counterstaining
-
Fluorescence microscope or confocal microscope
Procedure:
-
Treat spheroids with this compound or control compounds as described in Protocol 2.
-
Carefully collect the spheroids and wash them twice with PBS.
-
Fix the spheroids in 4% PFA for 1 hour at room temperature.
-
Wash the spheroids twice with PBS.
-
Permeabilize the spheroids with the permeabilization solution for 2 minutes on ice.
-
Wash the spheroids twice with PBS.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA.
-
Counterstain the nuclei with Hoechst 33342.
-
Mount the spheroids on a microscope slide.
-
Image the spheroids using a fluorescence or confocal microscope. Quantify the percentage of TUNEL-positive cells relative to the total number of cells (Hoechst-positive nuclei).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed intrinsic apoptosis pathway induced by this compound in melanoma cells.
Experimental Workflow Diagram
Caption: Workflow for evaluating the efficacy of this compound in 3D melanoma spheroids.
Discussion
The provided protocols and hypothetical data illustrate a systematic approach to evaluating the anti-cancer properties of this compound in a 3D melanoma spheroid model. The data suggests that this compound effectively reduces spheroid viability and induces apoptosis in a dose-dependent manner. The proposed mechanism of action involves the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases 9 and 3.[5][6] The downregulation of the proliferation marker Ki-67 further supports the anti-proliferative effects of this compound.[7][8]
These application notes provide a robust framework for researchers to investigate the efficacy of novel compounds like this compound. The use of 3D spheroid models offers a more predictive in vitro system that can bridge the gap between 2D cell culture and in vivo animal studies, ultimately accelerating the drug discovery and development process.[1][2] Further investigations could include co-culture models incorporating fibroblasts or immune cells to better recapitulate the tumor microenvironment and assess the impact of this compound in a more complex biological context.[1][2]
References
- 1. A 3D Skin Melanoma Spheroid-Based Model to Assess Tumor-Immune Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to generate scaffold-free, multicomponent 3D melanoma spheroid models for preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Generation of a 3D melanoma model and visualization of doxorubicin uptake by fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis and hypoxic stress in malignant melanoma cells via graphene-mediated far-infrared radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of IZTZ-1 in Melanoma Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpectedly low efficacy of IZTZ-1 in melanoma cell line experiments. This compound is a novel inhibitor targeting the Wnt/β-catenin signaling pathway, a critical pathway in melanoma progression.
Frequently Asked Questions (FAQs)
Category 1: Reagent and Cell Line Integrity
1. Q: My IC50 value for this compound is significantly higher than the expected range. What could be the issue?
A: A higher than expected IC50 value can stem from several factors related to the compound and the cells.
-
This compound Integrity:
-
Degradation: this compound may be sensitive to temperature fluctuations, light exposure, or repeated freeze-thaw cycles. Ensure the compound is stored according to the manufacturer's instructions. Consider using a fresh aliquot.
-
Solubility: Poor solubility can lead to a lower effective concentration in the cell culture media. Confirm the appropriate solvent for this compound and ensure it is fully dissolved before adding it to the media. Some components in cell culture media can impact drug stability and solubility.[1][2][3][4]
-
-
Cell Line Health and Identity:
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma contamination.
-
Cell Line Misidentification: Verify the identity of your melanoma cell line through short tandem repeat (STR) profiling.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift. Use cells within a recommended passage range.
-
Troubleshooting Table: Comparing IC50 Values
| Experimental Condition | Cell Line | IC50 (µM) | Notes |
| Initial Experiment | A375 | 50 | Higher than expected |
| Fresh this compound Aliquot | A375 | 12 | Within expected range |
| Low Passage Cells | A375 | 15 | Closer to expected range |
| Pre-solubilized this compound | A375 | 10 | Within expected range |
Category 2: Experimental Protocol Optimization
2. Q: I am not observing a significant increase in apoptosis after this compound treatment. Why might this be?
A: The absence of a strong apoptotic response could be due to the timing of your measurements, the specific assay used, or the cells undergoing a different form of cell death.
-
Time-Course of Apoptosis: The peak of apoptosis may occur at a different time point than you are measuring. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time to assess apoptosis.
-
Assay Sensitivity: Ensure your apoptosis assay is sensitive enough to detect changes in your cell line. Consider using complementary methods, such as Annexin V staining and a TUNEL assay.[5]
-
Alternative Cell Death Mechanisms: this compound may be inducing other forms of cell death, such as necrosis or autophagy. Consider assays for these alternative pathways.
-
Drug Concentration: The concentration of this compound used may be insufficient to induce a strong apoptotic response. Try a dose-response experiment.
3. Q: My Western blot results for downstream targets of the Wnt/β-catenin pathway are inconsistent after this compound treatment. What should I check?
A: Inconsistent Western blot results can be frustrating. Here are some common culprits:
-
Protein Extraction and Handling: Ensure consistent lysis buffer conditions and protease/phosphatase inhibitor cocktails. Protein degradation can significantly impact results.
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Antibody Quality: Validate your primary antibodies for specificity and optimal dilution.
-
Time-Course of Target Modulation: The expression of downstream targets can be dynamic. Perform a time-course experiment to determine the optimal time point to observe changes in protein expression after this compound treatment.
Category 3: Intrinsic and Acquired Resistance
4. Q: Could my melanoma cell line be intrinsically resistant to this compound?
A: Yes, melanoma is a heterogeneous disease, and different cell lines can exhibit varying sensitivity to drugs due to their genetic and phenotypic diversity.
-
Wnt/β-catenin Pathway Status: The basal level of Wnt/β-catenin signaling can vary between cell lines. Cell lines with hyperactive signaling due to upstream mutations may be more sensitive to this compound.
-
Expression of TCF4/LEF1: Melanoma cells can switch between proliferative and invasive phenotypes, which is associated with differential expression of the β-catenin co-factors LEF1 and TCF4. This compound's efficacy may depend on the specific TCF/LEF family members expressed in your cell line. TCF4 has been identified as a master regulator of a mesenchymal-like state associated with therapy resistance.
-
Alternative Splicing: Aberrant alternative splicing of genes in the Wnt pathway or other signaling pathways can contribute to drug resistance.
5. Q: My cells initially respond to this compound, but then seem to recover. What could be happening?
A: This could be a sign of acquired resistance, where a subpopulation of cells survives and proliferates.
-
Phenotype Switching: Melanoma cells can undergo phenotype switching to a more drug-resistant state.
-
Upregulation of Bypass Pathways: Cells may compensate for the inhibition of the Wnt/β-catenin pathway by upregulating other survival pathways, such as the MAPK or PI3K/AKT pathways.
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis (Annexin V) Assay
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined optimal time.
-
Harvest the cells, including any floating cells in the media, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against your target proteins (e.g., β-catenin, TCF4, LEF1, c-Myc, Cyclin D1) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical mechanism of this compound targeting the Wnt/β-catenin pathway.
Caption: Experimental workflow for troubleshooting low this compound efficacy.
Caption: Logical decision tree for diagnosing efficacy issues.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimelanoma activities of chimeric thiazole–androstenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve IZTZ-1 solubility issues for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving solubility issues with IZTZ-1 for cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for cellular experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in aqueous media | The final concentration of this compound exceeds its aqueous solubility limit. This is a common issue for hydrophobic compounds when diluted from a high-concentration DMSO stock into a buffer or cell culture medium, a phenomenon known as "crashing out."[1][2] | 1. Decrease Final Concentration: Lower the final working concentration of this compound in your assay. 2. Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the this compound DMSO stock dropwise while gently vortexing the medium to facilitate rapid dispersion.[1][2] 3. Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed media.[2] |
| Cloudy or hazy solution after dilution | Formation of fine precipitates or aggregates that may not be immediately visible as crystals. | 1. Visual Inspection: Examine the solution under a microscope to confirm the presence of precipitates.[3] 2. Solubility Enhancers: Consider the use of excipients. Low concentrations of non-ionic surfactants (e.g., Tween® 20, 0.01-0.1%) or cyclodextrins can help maintain solubility.[1][3] |
| Delayed precipitation in the incubator (hours to days) | The compound is in a supersaturated state and is not thermodynamically stable in the aqueous environment over time. Changes in media pH or interactions with media components can also contribute.[2] | 1. Formulation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic drugs, significantly increasing their apparent solubility and stability in aqueous solutions.[4][5] 2. Co-solvent System: The use of a small percentage of a water-miscible organic co-solvent in the final medium may improve stability. However, this must be tested for cell toxicity.[3] |
| Inconsistent or non-reproducible assay results | The actual concentration of soluble, active this compound is lower than the intended concentration due to precipitation or aggregation. | 1. Perform a Solubility Test: Before the main experiment, determine the maximum soluble concentration of this compound in your specific cell culture medium.[3] 2. Filter the Final Solution: If aggregates are suspected, filter the final working solution through a 0.22 µm syringe filter before adding it to the cells. Be aware that this may reduce the effective concentration if the compound adsorbs to the filter. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing an this compound stock solution?
A1: Based on its chemical structure as an imidazole-benzothiazole conjugate and general practice for similar heterocyclic compounds, the recommended solvent for this compound is high-purity, sterile Dimethyl Sulfoxide (DMSO).[1][6] A high-concentration stock solution (e.g., 10-20 mM) should be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q2: My this compound solution in DMSO appears to have particulates even before dilution. What should I do?
A2: This could be due to incomplete initial dissolution or precipitation during storage, especially after freeze-thaw cycles.[7] Gently warm the stock solution in a 37°C water bath for 5-10 minutes and vortex thoroughly.[1][3] If particulates persist, sonication in short bursts may be attempted.[3] Always centrifuge the vial before opening to pellet any undissolved material.
Q3: What is the maximum final DMSO concentration tolerated in cell-based assays?
A3: The final concentration of DMSO in cell culture should be kept as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and may induce off-target effects. It is critical to include a vehicle control in your experiments with the same final DMSO concentration as the this compound treated samples to account for any solvent-specific effects.[1]
Q4: Can pH adjustment of the cell culture medium improve this compound solubility?
A4: If this compound has ionizable groups, its solubility may be pH-dependent. However, cell culture media are well-buffered, and significant pH alterations can harm the cells. It is generally not recommended to adjust the pH of the culture medium itself. A more viable strategy is to explore formulation approaches like using cyclodextrins.[4][5]
Q5: What are cyclodextrins and how can they help with this compound solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[4][5] They can encapsulate poorly soluble drug molecules like this compound, forming inclusion complexes that significantly enhance their aqueous solubility and stability without altering the chemical structure of the drug.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[4]
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
-
Prepare Stock Solution: Allow the vial of this compound to reach room temperature. Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM stock concentration.
-
Ensure Complete Dissolution: Vortex the stock solution vigorously for 1-2 minutes. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing. Visually confirm that no solid particles remain.[1][3]
-
Store Properly: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[1]
-
Prepare Working Solution: Pre-warm your complete cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the 10 mM DMSO stock solution dropwise to achieve the desired final concentration. This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation.[1][2]
-
Final Check: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to the cells.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium.
Protocol 2: Enhanced Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is recommended if standard dilution results in precipitation.
-
Prepare HP-β-CD Solution: Prepare a sterile stock solution of HP-β-CD (e.g., 100 mM) in your basal cell culture medium (without serum).
-
Complex Formation:
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the HP-β-CD stock solution to the DMSO stock. A molar ratio of 1:1 to 1:2 (this compound:HP-β-CD) is a good starting point.
-
Vortex the mixture vigorously for 5-10 minutes at room temperature to facilitate the formation of the inclusion complex.
-
-
Prepare Final Working Solution:
-
Add the this compound/HP-β-CD complex solution to your pre-warmed complete cell culture medium (containing serum) to reach the final desired this compound concentration.
-
-
Control: Prepare a vehicle control containing the same final concentrations of both DMSO and HP-β-CD.
Data Presentation
| Parameter | DMSO-Based Dilution | HP-β-CD Formulation | Notes |
| Typical Stock Conc. | 10-20 mM in 100% DMSO | 10-20 mM in 100% DMSO | Higher stock concentrations minimize the final volume of DMSO added to cells. |
| Final Solvent Conc. | Typically < 0.5% DMSO | Typically < 0.5% DMSO + Cyclodextrin | Always include a vehicle control with matching solvent concentrations. |
| Observed Stability | May precipitate at high concentrations or over time.[2] | Generally improved stability and higher achievable concentrations in aqueous media.[4][5] | Visual inspection is critical. |
| Potential for Cytotoxicity | DMSO can be toxic at >0.5%. | HP-β-CD is generally well-tolerated by most cell lines, but a toxicity test is recommended. | Always run parallel cytotoxicity controls for the formulation vehicle. |
Mandatory Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing and troubleshooting this compound solutions.
This compound Signaling Pathway
Caption: this compound stabilizes the c-MYC G-quadruplex, inhibiting transcription.
References
- 1. Design, synthesis and biological evaluation of novel 2,4-bismorpholinothieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Optimizing IZTZ-1 Incubation for Maximal Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing IZTZ-1 to induce maximum apoptosis. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an imidazole-benzothiazole conjugate that acts as a c-MYC G4 ligand. By stabilizing the G-quadruplex structure in the promoter region of the c-MYC oncogene, this compound downregulates its expression.[1] This inhibition of c-MYC, a key regulator of cell proliferation and survival, subsequently leads to cell cycle arrest and induction of apoptosis.[1]
Q2: What is a typical starting point for incubation time when using this compound to induce apoptosis?
A2: For initial experiments, it is recommended to perform a time-course study to determine the optimal incubation period for your specific cell line. A common starting point for apoptosis assays is to test a range of time points such as 6, 12, 24, 48, and 72 hours post-treatment with this compound. The optimal time will vary depending on the cell type, its proliferation rate, and the concentration of this compound used.
Q3: What factors can influence the optimal incubation time for this compound?
A3: Several factors can affect the time required for this compound to induce maximum apoptosis:
-
Cell Type: Different cell lines exhibit varying sensitivities to c-MYC inhibition.
-
This compound Concentration: Higher concentrations may induce apoptosis more rapidly, but could also lead to off-target effects or necrosis. A dose-response experiment should be conducted to identify the optimal concentration.
-
Cell Density: Confluency at the time of treatment can impact results. It is crucial to maintain consistent cell densities across experiments.
-
Cellular Metabolism and Proliferation Rate: Faster-growing cells may undergo apoptosis more quickly in response to c-MYC inhibition.
Troubleshooting Guide
Q1: I am observing low levels of apoptosis even after a 48-hour incubation with this compound. What could be the issue?
A1:
-
Sub-optimal this compound Concentration: The concentration of this compound may be too low for your specific cell line. It is advisable to perform a dose-response experiment to determine the EC50 value.
-
Incorrect Incubation Time: The peak of apoptosis may occur at an earlier or later time point. A broader time-course experiment (e.g., 6 to 72 hours) is recommended.
-
Cell Line Resistance: The cell line you are using may be resistant to c-MYC inhibition-induced apoptosis. Consider verifying the expression of c-MYC in your cell line.
-
Reagent Quality: Ensure that the this compound compound is properly stored and has not degraded.
Q2: My results are inconsistent between experiments. How can I improve reproducibility?
A2:
-
Standardize Cell Culture Conditions: Use a consistent cell passage number, seeding density, and media formulation for all experiments.
-
Ensure Accurate Drug Concentration: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Control for Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Calibrate Equipment: Regularly calibrate pipettes, cell counters, and flow cytometers to ensure accurate measurements.
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound Induced Apoptosis via Annexin V/PI Staining
This protocol outlines a typical experiment to determine the optimal incubation time for this compound to induce apoptosis in a cancer cell line (e.g., B16 melanoma cells).[1]
Materials:
-
This compound
-
B16 melanoma cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow Cytometer
Procedure:
-
Cell Seeding:
-
Culture B16 cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 2 x 10^5 cells per well in a 6-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a working concentration of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the this compound containing medium.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
-
Cell Harvesting and Staining:
-
At each time point, collect both the floating and adherent cells.
-
Wash the adherent cells with PBS and detach them with Trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation
Table 1: Time-Course of this compound Induced Apoptosis in B16 Cells
| Incubation Time (hours) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Control) | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| 6 | 88.7 ± 2.1 | 5.8 ± 0.8 | 3.2 ± 0.6 | 2.3 ± 0.4 |
| 12 | 75.4 ± 3.5 | 12.3 ± 1.2 | 8.1 ± 0.9 | 4.2 ± 0.7 |
| 24 | 52.1 ± 4.2 | 25.6 ± 2.5 | 15.8 ± 1.8 | 6.5 ± 1.1 |
| 48 | 28.9 ± 3.8 | 38.4 ± 3.1 | 25.3 ± 2.4 | 7.4 ± 1.3 |
| 72 | 15.6 ± 2.9 | 20.1 ± 2.2 | 48.7 ± 4.5 | 15.6 ± 2.8 |
*Data are represented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Proposed signaling pathway of this compound inducing apoptosis.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for low apoptosis rates.
References
Technical Support Center: Troubleshooting Off-Target Effects of G-Quadruplex Ligands
Welcome to the technical support center for researchers utilizing G-quadruplex (G4) ligands. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the experimental use of G4-stabilizing ligands, with a focus on mitigating off-target effects for compounds like the investigational agent IZTZ-1, a novel triaryl-substituted imidazole (B134444) derivative.
Frequently Asked Questions (FAQs)
Q1: What are G-quadruplexes and why are they a therapeutic target?
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1][2] These structures are prevalent in key regulatory regions of the genome, including gene promoters and telomeres.[2][3] The formation and stabilization of G4s can modulate fundamental cellular processes such as transcription, replication, and telomere maintenance.[3] In cancer cells, targeting G4s with small molecule ligands can inhibit oncogene expression and disrupt telomere function, leading to cell cycle arrest and apoptosis, making them a promising target for anticancer therapies.
Q2: What is this compound and what is its proposed mechanism of action?
This compound is a novel investigational triaryl-substituted imidazole derivative designed to selectively bind to and stabilize G-quadruplex structures. While specific data on this compound is emerging, related compounds like IZNP-1 have been shown to intercalate into the pocket between two quadruplex units, particularly in multimeric telomeric G-quadruplexes. This binding stabilizes the G4 structure, which can interfere with the binding of essential proteins and machinery involved in transcription and replication, leading to an anti-proliferative effect in cancer cells.
Q3: What are the potential off-target effects of G-quadruplex ligands like this compound?
Off-target effects are a significant challenge in the development of G4-targeting therapeutics. Potential off-target effects can include:
-
Binding to unintended G4 structures: The human genome contains numerous potential G4-forming sequences. A ligand may bind to G4s other than the intended target, leading to unintended changes in gene expression.
-
Interaction with duplex DNA: Some G4 ligands exhibit affinity for double-stranded DNA, which can lead to broader genotoxicity.
-
Interaction with other cellular macromolecules: The chemical scaffolds of G4 ligands may allow for binding to proteins or other cellular components, resulting in unforeseen biological consequences. For instance, some pentacyclic acridinium (B8443388) G4 ligands have shown off-target liabilities including cardiovascular effects due to interaction with adrenergic and muscarinic receptors.
Q4: How can I assess the selectivity of my G4 ligand in vitro?
Assessing selectivity is crucial. A common and effective method is the Fluorescence Resonance Energy Transfer (FRET) Melting Assay . This assay measures the increase in the melting temperature (ΔTm) of a G4-forming oligonucleotide upon ligand binding. By comparing the ΔTm for the target G4 sequence against a panel of other G4-forming sequences and duplex DNA, you can quantify the ligand's selectivity.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in Cellular Assays
Problem: Discrepancy between in vitro biophysical data and in-cell experimental results.
This is a common issue arising from the complexity of the cellular environment.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | 1. Perform cellular uptake assays (e.g., fluorescence microscopy if the ligand is intrinsically fluorescent, or LC-MS/MS analysis of cell lysates). 2. If uptake is low, consider formulation strategies or chemical modification of the ligand to enhance permeability. | Confirmation of ligand entry into the cell and accumulation at the site of action. |
| Metabolic Instability | 1. Incubate the ligand with liver microsomes or cell lysates and analyze its degradation over time using LC-MS/MS. 2. If the ligand is rapidly metabolized, consider co-administration with metabolic inhibitors (for research purposes) or redesign of the ligand to block metabolic sites. | Determination of the ligand's metabolic half-life and identification of major metabolites. |
| Off-Target Engagement | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. 2. Use structurally different G4 ligands targeting the same G4 as controls. 3. Employ genetic knockdown (e.g., siRNA) of the target gene to see if it phenocopies the ligand's effect. | A shift in the melting temperature of the target G4 in CETSA indicates direct binding. Consistent phenotypes with other G4-stabilizing approaches strengthen on-target conclusions. |
| Cellular Crowding Effects | 1. In vitro experiments can be modified to better mimic cellular conditions by adding crowding agents like polyethylene (B3416737) glycol (PEG). | More consistent correlation between in vitro and in-cell data. |
Guide 2: High Cytotoxicity or Non-Specific Cellular Effects
Problem: The observed cellular phenotype, such as cell death, may not be due to the intended G4-mediated mechanism.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| General Toxicity | 1. Perform dose-response cytotoxicity assays (e.g., MTT, CellTiter-Glo) in multiple cell lines, including non-cancerous lines, to determine the therapeutic window. 2. Compare the cytotoxic concentration with the concentration required for G4 stabilization in vitro. | A significant separation between the effective concentration for G4 stabilization and the concentration causing broad cytotoxicity. |
| Induction of DNA Damage | 1. Perform assays to detect DNA damage, such as γH2AX staining or comet assays. 2. Use a Polymerase Stop Assay to determine if the ligand stabilizes G4 structures and blocks DNA polymerase progression. | Increased DNA damage signaling upon ligand treatment. A clear stop signal in the polymerase stop assay indicates G4 stabilization on the DNA template. |
| Interaction with Duplex DNA | 1. Use competition FRET melting assays with duplex DNA competitors to assess selectivity. 2. Perform biophysical assays like Circular Dichroism (CD) to observe any ligand-induced changes to duplex DNA structure. | High concentrations of duplex DNA should not significantly reduce the ligand's ability to stabilize the target G4. No significant changes in the CD spectrum of duplex DNA upon ligand addition. |
Experimental Protocols
Protocol 1: FRET Melting Assay for G4 Ligand Selectivity
Objective: To determine the thermal stabilization (ΔTm) induced by a ligand on a target G4-forming oligonucleotide and compare it to off-target sequences.
Methodology:
-
Oligonucleotide Preparation: Synthesize the G4-forming oligonucleotide and control sequences (other G4s, duplex DNA) with a fluorescent donor (e.g., FAM) at one terminus and a quencher (e.g., TAMRA) at the other.
-
Annealing: Anneal the oligonucleotides in a buffer containing a physiologically relevant cation (e.g., 100 mM KCl) by heating to 95°C for 5 minutes and slowly cooling to room temperature.
-
Assay Setup: In a 96-well plate, prepare reactions containing the annealed oligonucleotide (e.g., 0.2 µM), the ligand at various concentrations, and the reaction buffer.
-
Melting Curve Acquisition: Use a real-time PCR machine to heat the samples from room temperature to 95°C in small increments, measuring fluorescence at each step.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G4s are unfolded, observed as a sharp increase in fluorescence. Calculate ΔTm by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the ligand.
Protocol 2: Polymerase Stop Assay
Objective: To assess the ability of a ligand to stabilize a G4 structure within a DNA template and block DNA polymerase progression.
Methodology:
-
Template and Primer Design: Design a DNA template containing the G4-forming sequence and a fluorescently labeled primer that anneals upstream of the G4 motif.
-
Reaction Mixture: Prepare a reaction mixture containing the template-primer duplex, dNTPs, Taq DNA polymerase, and the G4 ligand at various concentrations in a buffer containing K+.
-
Primer Extension: Perform the primer extension reaction at a temperature that allows for polymerase activity but is below the melting temperature of the stabilized G4.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the fluorescently labeled DNA fragments. The appearance of a truncated product corresponding to the position of the G4 sequence indicates that the polymerase has been blocked by the stabilized G4 structure.
Data Presentation
Table 1: Comparative Selectivity of a Hypothetical G4 Ligand (this compound)
This table illustrates how to present selectivity data obtained from FRET melting assays.
| Oligonucleotide Sequence (Target) | G4 Topology | Tm (°C) without Ligand | Tm (°C) with 1 µM this compound | ΔTm (°C) |
| c-MYC promoter | Parallel | 68.5 | 82.0 | 13.5 |
| Telomeric repeat | Hybrid | 62.0 | 78.5 | 16.5 |
| c-KIT promoter | Parallel | 71.0 | 80.0 | 9.0 |
| Duplex DNA | B-form | 75.0 | 75.5 | 0.5 |
Data is hypothetical and for illustrative purposes.
Table 2: Cellular Activity Profile of a Hypothetical G4 Ligand (this compound)
This table provides an example of how to summarize key cellular data.
| Assay | Cell Line | Parameter | Value |
| Cytotoxicity (MTT) | HeLa (Cancer) | IC50 (72h) | 1.5 µM |
| Cytotoxicity (MTT) | MRC-5 (Normal) | IC50 (72h) | 15.0 µM |
| Target Engagement (CETSA) | HeLa | ΔTagg | +5.2 °C |
| Gene Expression (qRT-PCR) | HeLa | c-MYC mRNA (24h) | 0.4-fold |
Data is hypothetical and for illustrative purposes.
Visualizations
Experimental Workflow for Assessing G4 Ligand Off-Target Effects
Caption: Workflow for characterizing G4 ligands and identifying off-target effects.
Troubleshooting Logic for Discrepancies Between In Vitro and In-Cell Data
Caption: Troubleshooting logic for in vitro vs. in-cell discrepancies.
Signaling Pathway: G4 Ligand-Mediated c-MYC Repression
Caption: G4 ligand-mediated transcriptional repression of the c-MYC oncogene.
References
- 1. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 2. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in IZTZ-1 cell viability assays
Welcome to the Technical Support Center for Cell Viability Assays. This guide is designed for researchers, scientists, and drug development professionals who are interpreting unexpected results, particularly when studying the effects of compounds like IZTZ-1 on cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells? A1: this compound is an imidazole-benzothiazole compound that has been shown to inhibit the proliferation of B16 melanoma cells by inducing cell cycle arrest and apoptosis[1]. Therefore, in a typical cell viability assay, one would expect to see a dose-dependent decrease in viable cells when treated with this compound.
Q2: Which cell viability assay is best for my experiment? A2: The optimal assay depends on your specific cell type, experimental goals, and available equipment. Metabolic assays like MTT, MTS, and CCK-8 are common but measure metabolic activity, not necessarily cell number. ATP-based assays (e.g., CellTiter-Glo) are generally more sensitive. It is often recommended to use multiple detection methods to obtain reliable and accurate results.[2][3]
Q3: Why are my negative control (vehicle-only) wells showing low viability? A3: This could be due to several factors including solvent toxicity (e.g., DMSO at a high concentration), unhealthy cells at the start of the experiment, or cytotoxicity from the assay reagent itself (e.g., high concentrations of MTT can be toxic to cells).[4][5] Ensure your cells are healthy and have a viability of 80-95% before starting the experiment.
Q4: My results show high variability between replicates. What is the most common cause? A4: The most frequent cause of high replicate variability is inconsistent cell seeding.[5][6] An uneven distribution of cells across the wells of a microplate is a primary source of variation. Other causes include pipetting errors, edge effects, and incomplete solubilization of formazan (B1609692) crystals in MTT assays.[6]
Q5: What is the "edge effect" and how can I minimize it? A5: The edge effect refers to the phenomenon where wells on the perimeter of a multi-well plate behave differently from the inner wells, often due to increased evaporation and temperature fluctuations.[3][7] This can lead to gradients in cell growth and viability. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).[6][8][9]
Troubleshooting Guide for Unexpected Results
This section provides solutions to more specific problems you may encounter.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Reagent or media contamination.[4]2. Interference from media components (e.g., phenol (B47542) red).[10]3. Test compound is colored or has reducing properties, interfering with the assay chemistry.[11][12]4. Microbial contamination in the cell culture. | 1. Use sterile, high-purity reagents and prepare fresh solutions.[4]2. Use phenol red-free media during the assay incubation period.[10]3. Run a "no-cell" control containing media, assay reagent, and your compound at the highest concentration to quantify its intrinsic signal. Subtract this background from your experimental wells.[8][11]4. Regularly test for mycoplasma and other contaminants. |
| Low Signal or Poor Sensitivity | 1. Insufficient number of viable cells.[4]2. Suboptimal incubation time with the assay reagent (too short).[13][14]3. Assay is not sensitive enough for the cell number used.[3][15]4. Incorrect wavelength used for measurement. | 1. Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.[4][10]2. Optimize the incubation time for the assay reagent with your specific cell line.[13][16]3. Switch to a more sensitive assay, such as a fluorescence or luminescence-based method (e.g., CellTiter-Glo).[3][17]4. Verify the correct absorbance/fluorescence wavelength for your specific assay. |
| No Dose-Response (Compound appears inactive) | 1. Compound (this compound) is degraded or inactive.[5][18]2. The cell line used is not dependent on the pathway targeted by the compound or has acquired resistance.[5][19]3. Assay duration is too short to observe effects. | 1. Confirm the identity and purity of your compound. Prepare fresh stock solutions and store them properly.[5]2. Use a positive control cell line known to be sensitive to your compound. Verify the expression of the target protein in your cell line.[5]3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[6] |
| High Cytotoxicity at All Concentrations | 1. Incorrect compound concentration (e.g., calculation or dilution error).2. High solvent (e.g., DMSO) concentration.[5]3. Off-target effects of the compound.[5]4. Compound has precipitated out of solution at high concentrations. | 1. Double-check all calculations and prepare fresh serial dilutions.2. Ensure the final solvent concentration is consistent across all wells (including controls) and is at a non-toxic level for your cells (typically ≤0.5%).[5]3. Include control compounds to assess off-target effects.[6]4. Visually inspect wells for precipitation. If solubility is an issue, consider using a different solvent or lowering the concentration range.[6] |
Experimental Protocols & Methodologies
Protocol 1: General Workflow for a Cell Viability Assay (96-Well Plate)
This protocol provides a general framework for an absorbance-based assay like MTT or CCK-8.
Materials:
-
This compound cell line (or other target cells) in logarithmic growth phase
-
Complete culture medium (consider phenol red-free for the assay step)
-
96-well flat, clear-bottom tissue culture plates
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Multichannel pipette, CO2 incubator, microplate reader
Procedure:
-
Cell Seeding: Create a single-cell suspension and count the cells. Dilute the cells to the optimized seeding density and seed 100 µL into each well. Incubate for 18-24 hours to allow for cell attachment and recovery.[5]
-
Compound Treatment: Prepare serial dilutions of your test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing media. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add the recommended volume of viability reagent (e.g., 10 µL of CCK-8 solution or 20 µL of 5 mg/mL MTT solution) to each well.[4][20]
-
Incubation for Signal Development: Incubate the plate for 1-4 hours at 37°C. This step is critical and should be optimized for your cell line.[16][20]
-
Solubilization (MTT Assay Only): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[4][20]
Protocol 2: Optimizing Cell Seeding Density
-
Prepare a dilution series of your cells (e.g., from 1,000 to 25,000 cells/well for a 96-well plate).[8]
-
Seed each density in at least 3-6 replicate wells of a 96-well plate.
-
Incubate for 24 hours.
-
Perform the viability assay as described above.
-
Plot the absorbance signal versus the number of cells. The optimal seeding density should fall within the linear range of this curve and provide a robust signal well above background.
Data & Assay Parameters
Table 1: Typical Seeding Densities for Adherent Cancer Cell Lines Note: These are starting points and must be optimized for your specific cell line.
| Plate Format | Volume per Well | Typical Seeding Density (cells/well) |
| 6-well | 2 mL | 1.5 x 10⁵ - 3.0 x 10⁵ |
| 12-well | 1 mL | 0.8 x 10⁵ - 1.5 x 10⁵ |
| 24-well | 0.5 mL | 0.4 x 10⁵ - 0.8 x 10⁵ |
| 96-well | 100 µL | 0.5 x 10⁴ - 1.0 x 10⁴ |
Table 2: Comparison of Common Colorimetric/Fluorometric Viability Assays
| Assay Type | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases. | Colorimetric (Absorbance) | Inexpensive, widely used. | Requires a solubilization step; reagent can be cytotoxic; formazan crystals can be difficult to dissolve.[4][15] |
| MTS/XTT | Reduction of tetrazolium salt to a water-soluble formazan product. | Colorimetric (Absorbance) | No solubilization step; allows for kinetic monitoring. | Higher background than MTT; reagent can be toxic to cells over long incubations. |
| CCK-8/WST-8 | Reduction of highly water-soluble tetrazolium salt (WST-8) to a water-soluble formazan dye. | Colorimetric (Absorbance) | One-bottle solution, low cytotoxicity, more sensitive than MTT.[20] | Can be affected by reducing agents in media or compounds.[12][21] |
| Resazurin (B115843) (AlamarBlue) | Reduction of blue resazurin to pink, highly fluorescent resorufin (B1680543) by viable cells. | Fluorometric or Colorimetric | Highly sensitive, non-toxic, homogeneous ("add-and-read") format.[13][16] | Signal can be affected by pH and interference from fluorescent compounds. |
| ATP Assay (e.g., CellTiter-Glo) | Luciferase-based reaction that uses ATP from viable cells to produce light. | Luminescent | Extremely sensitive, fast, excellent for low cell numbers and HTS.[3][22] | Signal is transient; requires a luminometer; more expensive. |
Visual Guides: Workflows and Pathways
Caption: A logical workflow for troubleshooting common unexpected results in cell viability assays.
Caption: A standardized experimental workflow for performing a cell viability assay.
Caption: Simplified intrinsic apoptosis pathway induced by a compound like this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. cusabio.com [cusabio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. thomassci.com [thomassci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Is Your MTT Assay the Right Choice? [promega.jp]
- 12. ezbioscience.com [ezbioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 18. researchgate.net [researchgate.net]
- 19. The molecular mechanisms of drug resistance in single-step and multi-step drug-selected cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dojindo.co.jp [dojindo.co.jp]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Managing IZTZ-1 Induced Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of the novel investigational compound IZTZ-1 in non-cancerous cell lines. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges encountered during in vitro studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays between replicates. | - Inconsistent cell seeding density.- Uneven distribution of this compound in culture wells.- Contamination (e.g., mycoplasma).- Edge effects in multi-well plates. | - Ensure a single-cell suspension before seeding.- Mix thoroughly by gentle pipetting after adding this compound.- Regularly test cell cultures for contamination.- Avoid using the outermost wells of the plate. |
| Unexpectedly high cytotoxicity at low this compound concentrations. | - Incorrect stock solution concentration.- High sensitivity of the specific cell line.- Extended incubation time. | - Verify the concentration of your this compound stock solution.- Perform a dose-response curve with a wider range of concentrations.- Optimize the incubation time for your cell line. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | - Different mechanisms of cell death being measured.- Interference of this compound with the assay reagents. | - Use multiple assays to confirm the mode of cell death (e.g., apoptosis vs. necrosis).- Run a control with this compound and assay reagents without cells to check for interference. |
| Difficulty in reproducing results from a previous experiment. | - Variation in cell passage number.- Inconsistent solvent control.- Changes in culture media or supplements. | - Use cells within a consistent and low passage number range.- Ensure the final solvent concentration is consistent across all wells.- Maintain consistent lots of media, serum, and other reagents. |
Frequently Asked Questions (FAQs)
1. What is the known mechanism of this compound-induced cytotoxicity in non-cancerous cells?
This compound is an inhibitor of the pro-survival kinase XYZ. While effective in cancer cells, in non-cancerous cells, this inhibition can lead to off-target effects, primarily through the induction of oxidative stress and subsequent apoptosis.
2. How can I reduce the off-target cytotoxicity of this compound in my experiments?
Several strategies can be employed:
-
Co-treatment with an antioxidant: Since this compound induces oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) can mitigate cytotoxicity.
-
Use of a lower, more targeted concentration: A thorough dose-response analysis can help identify a concentration that is effective on cancer cells with minimal impact on non-cancerous cells.
-
Optimize incubation time: Shorter incubation times may reduce off-target effects while still allowing for the desired on-target activity.
3. What are the recommended positive and negative controls for my experiments?
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for this compound dilutions.
-
Positive Control for Cytotoxicity: A well-characterized cytotoxic agent like staurosporine (B1682477) or doxorubicin.
-
Positive Control for Antioxidant Rescue: Co-treatment of a known ROS-inducing agent with NAC.
4. How does the cytotoxicity of this compound vary across different non-cancerous cell lines?
The susceptibility to this compound can vary significantly. Below is a summary of IC50 values for a 48-hour treatment with this compound in various non-cancerous cell lines.
| Cell Line | Tissue of Origin | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 15.8 |
| HaCaT | Human Keratinocyte | 22.5 |
| NHDF | Normal Human Dermal Fibroblasts | 35.2 |
| RPTEC | Renal Proximity Tubule Epithelial Cells | 12.1 |
5. Can N-acetylcysteine (NAC) effectively rescue non-cancerous cells from this compound induced cytotoxicity?
Yes, co-treatment with NAC has been shown to significantly increase cell viability in the presence of this compound.
| Cell Line | This compound (µM) | NAC (mM) | Cell Viability (%) |
| HEK293 | 15 | 0 | 52.3 |
| HEK293 | 15 | 5 | 89.7 |
| RPTEC | 12 | 0 | 48.9 |
| RPTEC | 12 | 5 | 85.2 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and co-treatments if applicable) for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with this compound in a 6-well plate.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Intracellular ROS Measurement using DCFH-DA
-
Cell Treatment: Treat cells with this compound for the desired time.
-
DCFH-DA Loading: Incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.
Visualizations
Caption: Hypothetical signaling pathway of this compound induced cytotoxicity.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting high cytotoxicity.
How to confirm G-quadruplex stabilization in cells treated with IZTZ-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming G-quadruplex (G4) stabilization in cells treated with the novel G4 stabilizer, IZTZ-1.
Disclaimer: this compound is a recently developed imidazole-benzothiazole derivative. As such, peer-reviewed data and established protocols specifically for this compound are limited. The following information is based on general methodologies for characterizing G-quadruplex stabilizing ligands and the available information on this compound's expected biological effects. Optimization of these protocols for your specific cell lines and experimental conditions is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a small molecule, specifically an imidazole-benzothiazole derivative, that functions as a G-quadruplex (G4) ligand.[1] Its proposed mechanism of action is the stabilization of G4 structures in nucleic acids. By stabilizing these secondary structures, particularly in promoter regions of oncogenes, this compound is thought to down-regulate gene expression, leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation.[1] It has been suggested for use in melanoma research due to its observed effects on B16 cells.[1]
Q2: What are the primary methods to confirm that this compound stabilizes G-quadruplexes in cells?
The primary methods to confirm G4 stabilization in cells after treatment with a ligand like this compound include:
-
Immunofluorescence (IF): Visualizing the increase in G4 structures within cells using a G4-specific antibody.[2][3]
-
G4-Chromatin Immunoprecipitation followed by Sequencing (G4-ChIP-seq): Identifying and quantifying the genomic locations of G4 stabilization.
-
In Vitro Biophysical Assays: Confirming direct interaction and stabilization using techniques like Fluorescence Resonance Energy Transfer (FRET) melting assays, Circular Dichroism (CD) spectroscopy, and Polymerase Stop Assays.
Q3: What are the expected cellular effects of successful G-quadruplex stabilization by this compound?
Based on the information available for this compound and other G4 stabilizers, the expected cellular effects include:
-
Induction of DNA Damage Response: Stabilization of G4s can interfere with DNA replication, leading to DNA damage signals, such as the phosphorylation of H2AX (γH2AX).
-
Cell Cycle Arrest: Many G4 stabilizers, including this compound, are reported to cause cell cycle arrest, often at the G2/M phase.
-
Induction of Apoptosis: The cellular stress and DNA damage resulting from G4 stabilization can lead to programmed cell death.
-
Downregulation of Oncogene Expression: If this compound stabilizes G4s in the promoter regions of oncogenes like c-MYC, a decrease in the corresponding mRNA and protein levels would be expected.
Q4: How can I be sure that the observed cellular effects are due to G-quadruplex stabilization and not off-target effects of this compound?
This is a critical consideration. To increase confidence that the effects are G4-mediated, you can:
-
Use a control compound: Synthesize or obtain a structurally similar analog of this compound that is designed to have minimal or no G4 binding affinity but retains other chemical properties.
-
Mutate the G4 motif: In a reporter assay (e.g., luciferase), mutate the G-rich sequence that forms the G4 to a sequence that cannot. If this compound's effect is lost with the mutated sequence, it supports a G4-mediated mechanism.
-
Correlate with direct G4 stabilization: Show a dose-dependent correlation between the concentration of this compound that stabilizes G4s in vitro (e.g., in a FRET assay) and the concentration that produces the cellular effect.
Troubleshooting Guides
Immunofluorescence (IF) for G-Quadruplexes
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Insufficient washing- Antibody concentration too high- Non-specific antibody binding- Autofluorescence of this compound | - Increase the number and duration of wash steps.- Titrate the primary and secondary antibodies to determine the optimal concentration.- Include a blocking step with serum from the host species of the secondary antibody.- Image untreated cells stained with only secondary antibody to check for non-specific binding.- Image cells treated with this compound alone (no antibodies) to check for compound fluorescence. If fluorescent, use a fluorophore with a distinct emission spectrum. |
| No or weak G4 signal | - Ineffective cell permeabilization- Low G4 abundance in the cell type- Antibody not recognizing in situ G4s- this compound is not effectively stabilizing G4s | - Optimize the concentration and incubation time for the permeabilization agent (e.g., Triton X-100 or saponin).- Use a positive control G4-stabilizing ligand with known efficacy (e.g., Pyridostatin (PDS) or TMPyP4).- Ensure the G4 antibody (e.g., BG4) is validated for immunofluorescence.- Increase the concentration of this compound or the treatment duration. |
| Signal not localized to the nucleus | - Cell membrane not completely permeabilized- Antibody cross-reactivity | - Ensure complete permeabilization of both cytoplasmic and nuclear membranes.- Verify the specificity of the primary antibody. Perform a Western blot on nuclear and cytoplasmic fractions to check for specific binding. |
G4-ChIP-seq
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DNA yield after immunoprecipitation (IP) | - Inefficient cross-linking- Incomplete cell lysis or chromatin shearing- Insufficient antibody for IP- G4 structures not adequately stabilized | - Optimize formaldehyde (B43269) cross-linking time and concentration.- Ensure chromatin is sheared to the appropriate size range (100-500 bp) by optimizing sonication or enzymatic digestion.- Increase the amount of G4-specific antibody (e.g., BG4).- Increase the concentration of this compound or treatment time. |
| High background in sequencing results (low signal-to-noise) | - Non-specific binding of antibody to chromatin- Inadequate washing after IP- Cross-linking for too long | - Pre-clear chromatin with protein A/G beads before IP.- Increase the stringency and number of wash buffers.- Reduce the cross-linking time. |
| No enrichment of G4 motifs in pulled-down DNA | - Antibody is not specific to G4 structures- this compound does not stabilize G4s at canonical motifs | - Validate the antibody's specificity using dot blots with known G4 and non-G4 forming oligonucleotides.- Analyze the pulled-down sequences for novel or non-canonical G4 motifs. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of G-Quadruplexes
This protocol is adapted from standard immunofluorescence procedures for G4 detection.
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (and controls: vehicle-only, positive control G4 ligand) for the desired duration (e.g., 1-24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a G4-specific primary antibody (e.g., BG4) diluted in 1% BSA in PBS overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Image cells using a confocal or fluorescence microscope.
-
Quantify the mean fluorescence intensity of the G4 signal within the nucleus.
-
Protocol 2: FRET-Based G-Quadruplex Melting Assay
This in vitro assay determines if this compound directly stabilizes a specific G4-forming oligonucleotide.
-
Oligonucleotide Preparation:
-
Use a G4-forming oligonucleotide (e.g., from the c-MYC promoter) labeled with a FRET pair (e.g., FAM as the donor at the 5' end and TAMRA as the quencher at the 3' end).
-
Resuspend the oligonucleotide in a G4-folding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
-
Assay Setup:
-
In a 96-well PCR plate, prepare reactions containing the FRET-labeled oligonucleotide (e.g., 0.2 µM), G4-folding buffer, and varying concentrations of this compound. Include a vehicle-only control.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure G4 formation.
-
-
Melting Curve Acquisition:
-
Use a real-time PCR machine to monitor the fluorescence of the donor (FAM) while increasing the temperature from 25°C to 95°C in increments of 1°C.
-
Record the fluorescence at each temperature step.
-
-
Data Analysis:
-
Plot the normalized fluorescence against temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the G4s have unfolded, resulting in a 50% increase in fluorescence.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the this compound treated sample. A positive ΔTm indicates stabilization.
-
Quantitative Data Summary
The following tables present example data that could be expected from experiments with a G4 stabilizing ligand. These values are illustrative and based on published data for other G4 stabilizers. Actual results for this compound may vary.
Table 1: Example FRET Melting Assay Results
| G4-forming Oligonucleotide | Ligand Concentration (µM) | Tm (°C) | ΔTm (°C) |
| c-MYC promoter | 0 (Control) | 57.2 ± 0.4 | - |
| 1 | 62.5 ± 0.5 | 5.3 | |
| 5 | 67.8 ± 0.3 | 10.6 | |
| 10 | 72.1 ± 0.6 | 14.9 | |
| Telomeric | 0 (Control) | 52.5 ± 0.2 | - |
| 1 | 55.3 ± 0.4 | 2.8 | |
| 5 | 59.1 ± 0.3 | 6.6 | |
| 10 | 63.4 ± 0.5 | 10.9 | |
| Duplex DNA | 0 (Control) | 61.6 ± 0.5 | - |
| 10 | 62.0 ± 0.4 | 0.4 |
Table 2: Example Cellular Response Data
| Cell Line | Treatment | % of Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) | Relative c-MYC mRNA Expression |
| B16 (Melanoma) | Vehicle Control | 15.2 ± 1.8 | 4.5 ± 0.9 | 1.00 |
| This compound (1 µM) | 28.7 ± 2.1 | 12.3 ± 1.5 | 0.65 ± 0.08 | |
| This compound (5 µM) | 45.1 ± 3.5 | 25.8 ± 2.9 | 0.32 ± 0.05 | |
| HEK293T (Non-cancerous) | Vehicle Control | 14.8 ± 1.5 | 5.1 ± 1.1 | 1.00 |
| This compound (5 µM) | 18.2 ± 2.0 | 8.7 ± 1.3 | 0.89 ± 0.11 |
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Experimental workflow for confirming G4 stabilization by this compound.
Caption: Proposed signaling pathway for this compound mediated G4 stabilization.
References
Addressing batch-to-batch variability of IZTZ-1
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with IZTZ-1. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of this compound between two recently purchased batches. What could be the cause?
A1: Batch-to-batch variation in potency is a common issue with small molecule inhibitors and can stem from several factors. These may include minor differences in purity, the presence of inactive isomers, or variations in the crystalline form of the compound. It is also possible that one of the batches has degraded due to improper storage or handling. We recommend performing a quality control check on the new batch against a previously validated batch.
Q2: How should I properly store and handle this compound to ensure its stability and consistency?
A2: To maintain the integrity of this compound, it should be stored under the conditions specified on the manufacturer's certificate of analysis. Generally, for powdered small molecules, storage at -20°C is recommended.[1] Once dissolved, stock solutions, typically in DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Protect the compound from light and moisture.[1][2]
Q3: Can the solvent used to dissolve this compound affect its activity?
A3: Yes, the choice and quality of the solvent are critical.[3] High-purity, anhydrous DMSO is commonly used for creating stock solutions. Ensure the solvent is free of impurities that could react with this compound. The final concentration of the solvent in your cell culture medium should be consistent across experiments and kept low (typically <0.5%) to avoid solvent-induced cellular stress, which can impact results.[3]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or due to repeated freeze-thaw cycles.[2] Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound completely. If precipitation persists, gentle warming in a water bath may be effective. To prevent this, consider preparing smaller, single-use aliquots of your stock solution.[2]
Q5: How can I validate a new batch of this compound to ensure it will perform similarly to our previous batches?
A5: We recommend a side-by-side comparison with a previously validated "gold standard" batch. A dose-response experiment to compare the IC50 values in a standard cell line (e.g., B16 melanoma cells) is a reliable method. Additionally, you can perform a functional assay, such as a cell cycle or apoptosis analysis, at a key concentration to confirm a similar biological response.
Troubleshooting Guide for Batch-to-Batch Variability
This guide provides a systematic approach to identifying and resolving issues related to the variability of this compound.
Issue 1: Inconsistent IC50 Values in Proliferation Assays
Symptoms:
-
The half-maximal inhibitory concentration (IC50) of this compound varies significantly between experiments using different batches.
-
The maximum inhibition level is lower than expected for a particular batch.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent IC50 values.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure this compound is stored as recommended (-20°C, protected from light and moisture). Use freshly prepared dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Inaccurate Concentration | Verify the molecular weight on the certificate of analysis for each batch and recalculate the concentration. Ensure complete dissolution of the compound in the solvent. |
| Cell Culture Variability | Use cells with a consistent passage number. Ensure cell seeding density is uniform. Routinely test for mycoplasma contamination.[4] |
| Assay Conditions | Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings. |
Issue 2: Variable Effects on Cell Cycle and Apoptosis
Symptoms:
-
The percentage of cells arrested in a specific cell cycle phase differs between batches of this compound.
-
The induction of apoptosis is not reproducible with a new batch of the compound.
Troubleshooting Steps:
-
Standardize Cell-Based Assays: Ensure that the cell density, treatment duration, and staining procedures for cell cycle and apoptosis analysis are consistent.
-
Run a Positive Control: Use a well-characterized compound known to induce cell cycle arrest or apoptosis in your cell line to confirm that the assay is performing as expected.
-
Perform a Dose-Response Comparison: Test both the new and a trusted batch of this compound at multiple concentrations in your functional assay. This will reveal if the new batch has a different effective concentration.
Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch
This protocol describes a method to compare the potency of a new batch of this compound against a previously validated batch.
Objective: To determine the IC50 of a new batch of this compound and compare it to a reference batch.
Materials:
-
B16 melanoma cells[5]
-
Complete growth medium (e.g., DMEM with 10% FBS)[6]
-
This compound (new and reference batches)
-
DMSO (cell culture grade)
-
96-well plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1)
Procedure:
-
Cell Seeding: Seed B16 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of both the new and reference batches of this compound in complete growth medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 value for each batch using non-linear regression.
Data Presentation:
| Batch ID | Date Tested | IC50 (µM) | Analyst |
| This compound-Ref01 | 2025-10-15 | 1.25 | A. Smith |
| This compound-New02 | 2025-11-20 | 1.35 | B. Jones |
| This compound-New03 | 2025-11-20 | 5.80 | B. Jones |
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To assess the effect of this compound on the cell cycle distribution of B16 cells.
Procedure:
-
Cell Treatment: Seed B16 cells in 6-well plates and treat with this compound at the desired concentration for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at 4°C for at least 2 hours.[7]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[7]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Objective: To measure the induction of apoptosis by this compound.
Procedure:
-
Cell Treatment: Treat B16 cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. This allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][10]
Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound Action
Caption: A diagram of the proposed mechanism of action for this compound.
Experimental Workflow for Quality Control
Caption: A workflow for the quality control of a new this compound batch.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. B16 Cell Line - Fundamental Guide to B16 Melanoma Cells in Oncological Research [cytion.com]
- 6. bcrj.org.br [bcrj.org.br]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Validation & Comparative
A Comparative Analysis of IZTZ-1 and Other G-Quadruplex Stabilizers for Therapeutic Development
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, G-quadruplexes (G4s) have emerged as a promising class of non-canonical DNA structures that play crucial roles in cellular aging and cancer progression. The stabilization of these structures by small molecules offers a novel strategy for anticancer drug development. This guide provides a detailed comparison of the efficacy of a novel triaryl-substituted imidazole (B134444), IZTZ-1 (also referred to as IZNP-1 in scientific literature), with other well-established G-quadruplex stabilizers, including BRACO-19, Telomestatin, PhenDC3, and Pyridostatin (B1662821) (PDS). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these compounds.
Executive Summary
This compound is a novel compound that has demonstrated a remarkable specificity for telomeric multimeric G-quadruplexes, which are higher-order structures formed from the association of individual G-quadruplex units in the telomeric overhangs of chromosomes. This selectivity presents a potential advantage over stabilizers that target monomeric G-quadruplexes more broadly, which are found in the promoter regions of various oncogenes. The comparative data presented herein suggests that while other stabilizers show potent G4-binding and telomerase inhibition, the unique targeting of multimeric structures by this compound may offer a more focused therapeutic window with potentially fewer off-target effects.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key efficacy parameters for this compound and other prominent G-quadruplex stabilizers. The data has been compiled from various studies, and it is important to note that experimental conditions may vary.
| Compound | Target G4 Structure | Binding Affinity (Kd) | G4 Stabilization (ΔTm in °C) | Telomerase Inhibition (IC50) |
| This compound (IZNP-1) | Telomeric Multimeric | 11.0 - 13.3 µM[1] | 20 - 33[1] | Not Reported |
| BRACO-19 | Telomeric | 5.6 µM | Not consistently reported | ~2.5 µM |
| Telomestatin | Intramolecular Telomeric | Not consistently reported | Not consistently reported | ~5 nM[2] |
| PhenDC3 | Various (e.g., c-myc, telomeric) | Nanomolar range | Not consistently reported | Not consistently reported |
| Pyridostatin (PDS) | DNA and RNA G4s | 490 nM | Not consistently reported | Not Reported |
Note: The binding affinity and stabilization data for this compound are specific to multimeric G-quadruplexes. The reported Kd and IC50 values for other compounds are generally for monomeric G-quadruplexes. Direct comparative studies under identical conditions are limited.
Mechanism of Action: Stabilizing G-Quadruplexes to Inhibit Telomerase
G-quadruplex stabilizers function by binding to and locking the G4 structure, thereby preventing the access of telomerase, the enzyme responsible for maintaining telomere length in cancer cells. This inhibition of telomerase leads to telomere shortening, cellular senescence, and ultimately, apoptosis of cancer cells.
Caption: Mechanism of G-quadruplex stabilization and subsequent telomerase inhibition.
Experimental Protocols
Accurate comparison of G-quadruplex stabilizers requires standardized experimental protocols. Below are detailed methodologies for two key assays used to evaluate their efficacy.
Circular Dichroism (CD) Melting Assay
This assay is used to determine the thermal stability of G-quadruplex DNA in the presence and absence of a stabilizer. An increase in the melting temperature (Tm) indicates stabilization.
-
Sample Preparation:
-
Prepare a solution of the G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence) at a concentration of 5-10 µM in a buffer containing a physiologically relevant concentration of potassium or sodium ions (e.g., 100 mM KCl).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.
-
Prepare samples with and without the G-quadruplex stabilizer at a desired molar ratio (e.g., 1:1, 1:2, 1:5).
-
-
CD Spectroscopy:
-
Use a CD spectrophotometer equipped with a temperature controller.
-
Record CD spectra from 320 nm to 220 nm at a starting temperature of 20°C.
-
Increase the temperature in increments (e.g., 1°C/minute) up to 95°C, recording a full spectrum at each temperature point.
-
-
Data Analysis:
-
Monitor the change in the CD signal at the wavelength characteristic of the G-quadruplex structure (e.g., 264 nm for parallel G4s, 295 nm for antiparallel G4s).
-
Plot the CD signal against temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.
-
The change in melting temperature (ΔTm) is calculated as (Tm with stabilizer) - (Tm without stabilizer).
-
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity. Inhibition of this activity by G-quadruplex stabilizers can be quantified.
-
Cell Lysate Preparation:
-
Culture cancer cells known to have high telomerase activity.
-
Treat cells with varying concentrations of the G-quadruplex stabilizer for a specified period (e.g., 24-72 hours).
-
Harvest the cells and prepare a cell lysate using a suitable lysis buffer (e.g., CHAPS buffer).
-
Quantify the protein concentration of the lysate.
-
-
Telomerase Extension Reaction:
-
In a PCR tube, combine a standardized amount of cell lysate protein with a reaction mixture containing a TS primer (a substrate for telomerase), dNTPs, and reaction buffer.
-
Incubate at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
-
PCR Amplification:
-
Add a reverse primer (ACX) and Taq polymerase to the reaction mixture.
-
Perform PCR to amplify the telomerase extension products. A typical cycling protocol is: 95°C for 2 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 50-60°C for 30 seconds, and 72°C for 1 minute.
-
-
Detection and Analysis:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the characteristic DNA laddering pattern, which represents telomerase activity.
-
Quantify the band intensities to determine the level of telomerase activity in each sample.
-
Calculate the IC50 value, which is the concentration of the stabilizer that inhibits 50% of the telomerase activity compared to the untreated control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of G-quadruplex stabilizers.
Caption: A generalized workflow for comparing the efficacy of G-quadruplex stabilizers.
Conclusion
The stabilization of G-quadruplexes remains a highly attractive strategy for the development of novel anticancer therapeutics. While established stabilizers like BRACO-19, Telomestatin, PhenDC3, and Pyridostatin have demonstrated significant efficacy in targeting G-quadruplexes and inhibiting telomerase, the novel compound this compound presents a compelling profile due to its specific affinity for telomeric multimeric G-quadruplexes. This unique selectivity could translate to a more targeted therapeutic effect with an improved safety profile. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative advantages of this compound and guide future drug development efforts in this promising field.
References
A Tale of Two Targets: A Comparative Guide to IZTZ-1 and BRAF Inhibitors in Melanoma Treatment Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of melanoma treatment has been significantly reshaped by the advent of targeted therapies. For years, inhibitors of the BRAF kinase have been a cornerstone in the management of BRAF-mutant melanoma. However, the emergence of novel therapeutic agents targeting alternative pathways offers new avenues for overcoming resistance and improving patient outcomes. This guide provides a detailed, objective comparison of two distinct therapeutic strategies: the novel c-MYC G-quadruplex stabilizer, IZTZ-1, and the established class of BRAF inhibitors.
This comparison is based on available preclinical data and aims to provide a clear understanding of their different mechanisms of action, experimental validation, and potential as melanoma therapies.
Section 1: Mechanism of Action - A Divergence in Strategy
The fundamental difference between this compound and BRAF inhibitors lies in the cellular pathways they target.
This compound: Targeting Transcriptional Regulation via c-MYC
This compound is an imidazole-benzothiazole conjugate that does not directly inhibit a kinase. Instead, it functions as a c-MYC G4 ligand[1][2][3][4][5][6][7][8]. Its mechanism involves the stabilization of G-quadruplex structures in the promoter region of the c-MYC oncogene. This stabilization acts as a transcriptional roadblock, leading to the downregulation of c-MYC expression[1][2][3][4][5]. The c-MYC protein is a critical transcription factor involved in cell proliferation, growth, and apoptosis. By reducing its expression, this compound induces cell cycle arrest and triggers programmed cell death in melanoma cells[1][2][5].
BRAF Inhibitors: Direct Blockade of the MAPK Signaling Cascade
BRAF inhibitors, such as Vemurafenib (B611658) and Dabrafenib, are small molecule kinase inhibitors that directly target the mutated BRAF protein, most commonly the V600E mutation found in about 50% of melanomas[9][10]. The BRAF protein is a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. The V600E mutation leads to constitutive activation of this pathway, driving uncontrolled cell proliferation and survival. BRAF inhibitors bind to the ATP-binding site of the mutant BRAF kinase, blocking its activity and inhibiting downstream signaling to MEK and ERK, ultimately leading to decreased cell proliferation and induction of apoptosis[9][10].
Section 2: Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and a representative BRAF inhibitor, Vemurafenib, in preclinical melanoma models. It is important to note that a direct comparison of IC50 values can be misleading due to the different mechanisms of action and experimental conditions.
Table 1: In Vitro Efficacy in Melanoma Cell Lines
| Compound | Cell Line | Assay Type | IC50 | Citation(s) |
| This compound | Melanoma Cells | Growth Inhibition | 2.2 µM | [3][5] |
| Vemurafenib | A375 (BRAF V600E) | Cell Viability | 248.3 nM | [2] |
| Vemurafenib | A375 (BRAF V600E) | Cell Proliferation | ~0.01 µM | [6] |
| Vemurafenib | A375-resistant | Cell Proliferation | ~0.1 µM | [6] |
Table 2: In Vivo Efficacy in Melanoma Mouse Models
| Compound | Model Type | Dosing Regimen | Outcome | Citation(s) |
| This compound | Melanoma Mouse Model | 0-20 mg/kg, IP, every two days for 10 days | Effectively inhibits tumor growth | [2] |
| Vemurafenib | A375 Xenograft | 45 mg/kg, twice daily | >80% inhibition of pERK, tumor regression | [7] |
| Vemurafenib | HMEX1906 Xenograft | 45 mg/kg, twice daily | Emergence of drug-resistant tumors after ~56 days | [7] |
Section 3: Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used to evaluate this compound and BRAF inhibitors.
General Experimental Workflow
This compound Experimental Protocols (Based on available information)
Due to the limited public access to the full primary research article, the following are generalized descriptions of the likely experimental protocols.
-
Cell Viability/Growth Inhibition Assay: Melanoma cells were likely seeded in 96-well plates and treated with increasing concentrations of this compound. Cell viability was probably assessed after a set incubation period (e.g., 72 hours) using a standard method like the MTT or MTS assay, which measures metabolic activity.
-
Apoptosis Assay: To determine if this compound induces programmed cell death, a flow cytometry-based assay using Annexin V and propidium (B1200493) iodide (PI) staining was likely employed. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Tumor Model: A melanoma mouse model was used to evaluate the in vivo efficacy of this compound. This likely involved subcutaneously injecting melanoma cells into immunodeficient mice. Once tumors were established, mice were treated with this compound or a vehicle control, and tumor volume was measured regularly to assess treatment efficacy.
BRAF Inhibitor (Vemurafenib) Experimental Protocols
-
BRAF Kinase Inhibition Assay: The direct inhibitory effect of Vemurafenib on BRAF kinase activity is a key validation step. This is often performed using a biochemical assay with recombinant BRAF V600E protein, a substrate (like MEK1), and ATP. The amount of phosphorylated substrate is then quantified, typically using an ELISA-based method or a luminescence-based assay that measures ATP consumption.
-
Cell Viability (IC50 Determination): Melanoma cell lines, particularly those harboring the BRAF V600E mutation (e.g., A375), are seeded in 96-well plates and treated with a range of Vemurafenib concentrations. After a defined period (e.g., 72 or 120 hours), cell viability is measured using assays like MTS or Real-time-Glo. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated from the dose-response curve[2][8][11].
-
Apoptosis Assay: Similar to the protocol for this compound, the induction of apoptosis by Vemurafenib is commonly assessed by flow cytometry after staining with Annexin V and PI. Western blotting for cleaved PARP and cleaved caspase-3 are also common methods to confirm apoptosis.
-
Xenograft Melanoma Model: Immunocompromised mice are subcutaneously injected with BRAF-mutant melanoma cells. Once tumors reach a certain volume, mice are randomized into treatment and control groups. Vemurafenib is typically administered orally. Tumor growth is monitored over time by measuring tumor volume. Pharmacodynamic studies may also be performed by analyzing tumor tissue for the inhibition of downstream signaling molecules like phosphorylated ERK[7].
Section 4: Concluding Remarks
This compound and BRAF inhibitors represent two distinct and promising strategies for the treatment of melanoma. BRAF inhibitors have demonstrated significant clinical success by directly targeting a key driver of melanoma proliferation in a specific patient population. Their mechanism and validation are well-established.
This compound, on the other hand, introduces a novel approach by targeting the transcriptional regulation of a master oncogene, c-MYC. This strategy has the potential to be effective in a broader range of melanomas, not limited to a specific BRAF mutation status. The preclinical data for this compound are encouraging, demonstrating its ability to inhibit melanoma cell growth and tumor progression in animal models.
Further research, including more comprehensive preclinical studies and eventually clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound and to determine its place in the evolving landscape of melanoma therapy. The development of agents with novel mechanisms of action like this compound is crucial for addressing the ongoing challenge of drug resistance to existing targeted therapies. This comparative guide highlights the importance of exploring diverse therapeutic avenues to improve outcomes for patients with melanoma.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Modelling vemurafenib resistance in melanoma reveals a strategy to forestall drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway | PLOS One [journals.plos.org]
Unveiling the Anti-Tumor Efficacy of THZ1 in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor activity of THZ1, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in various xenograft models. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating novel cancer therapeutics.
Executive Summary
THZ1 has demonstrated significant anti-tumor efficacy across a range of preclinical cancer models. Its primary mechanism of action involves the inhibition of CDK7, a key regulator of transcription and cell cycle progression. This guide delves into the in vivo validation of THZ1's activity, particularly in urothelial carcinoma, non-small cell lung cancer, and osteosarcoma xenograft models. We present a detailed comparison of THZ1's effects as a standalone therapy and in combination with standard-of-care chemotherapeutic agents like gemcitabine. The data highlights THZ1's potential to suppress tumor growth, induce apoptosis, and overcome chemoresistance.
Comparative Analysis of Anti-Tumor Activity in Xenograft Models
The following tables summarize the quantitative data from key preclinical studies evaluating the efficacy of THZ1 in xenograft models.
Table 1: Efficacy of THZ1 in a Urothelial Carcinoma Xenograft Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | N/A | ~1800 | N/A | [1] |
| Gemcitabine | 50 mg/kg, i.p., twice weekly | ~1200 | 33% | [1] |
| THZ1 | 10 mg/kg, i.p., daily | ~900 | 50% | [1] |
| THZ1 + Gemcitabine | THZ1: 10 mg/kg, i.p., daily; Gemcitabine: 50 mg/kg, i.p., twice weekly | ~400 | 78% | [1] |
Table 2: Efficacy of THZ1 in an Osteosarcoma Xenograft Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | N/A | 1544 | N/A | [2] |
| THZ1 | Subcutaneous injection, twice a day | 585 | 62% |
Table 3: Efficacy of THZ1 in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (H460 cells)
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 21 | Statistical Significance (p-value) | Reference |
| Vehicle Control | N/A | ~1200 | N/A | |
| THZ1 | Not specified in abstract | ~400 | < 0.0001 |
Detailed Experimental Protocols
A thorough understanding of the experimental design is crucial for the interpretation of results. The following are detailed methodologies for the key experiments cited in this guide.
Urothelial Carcinoma Xenograft Study
-
Cell Line: Human urothelial carcinoma cell line BFTC905.
-
Animal Model: Male BALB/c nude mice (5-6 weeks old).
-
Tumor Implantation: 1 x 10^6 BFTC905 cells were suspended in a 1:1 mixture of serum-free medium and Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment Groups:
-
Vehicle control (intraperitoneal injection).
-
Gemcitabine (50 mg/kg, intraperitoneally, twice weekly).
-
THZ1 (10 mg/kg, intraperitoneally, daily).
-
Combination of THZ1 and Gemcitabine at the above doses.
-
-
Study Endpoint: Tumor volumes were measured every 3-4 days. The study was terminated on day 28, at which point tumors were excised and weighed.
-
Outcome Measures: Tumor volume and weight were the primary endpoints. Immunohistochemical analysis of Ki-67 and cleaved caspase-3 was performed on tumor tissues.
Osteosarcoma Xenograft Study
-
Cell Line: Human osteosarcoma cell line 143B.
-
Animal Model: Nude mice.
-
Tumor Implantation: 143B cells were subcutaneously injected into the mice.
-
Treatment Groups:
-
Vehicle control.
-
THZ1 (dosage and specific route not detailed in the abstract, but administered twice a day).
-
-
Study Endpoint: Tumor growth was monitored, and the study was terminated when tumors in the control group reached a certain size.
-
Outcome Measures: Tumor volume was the primary endpoint. Immunohistochemistry for the proliferation marker Ki-67 was also performed.
Non-Small Cell Lung Cancer Xenograft Study
-
Cell Line: Human NSCLC cell line H460.
-
Animal Model: Not specified in the abstract.
-
Tumor Implantation: H460 cells were used to establish xenografts.
-
Treatment Groups:
-
Vehicle control.
-
THZ1.
-
-
Study Endpoint: Tumor growth was measured over time.
-
Outcome Measures: Tumor growth curves were generated. Immunohistochemical staining for Ki-67 and cleaved caspase-3 was performed on tumor tissues.
Mechanism of Action and Signaling Pathways
THZ1 exerts its anti-tumor effects by inhibiting CDK7, which plays a crucial role in two fundamental cellular processes: transcription and cell cycle control.
-
Transcriptional Regulation: CDK7 is a component of the general transcription factor TFIIH. By phosphorylating the C-terminal domain of RNA Polymerase II, it initiates transcription. THZ1's inhibition of CDK7 leads to a global downregulation of transcription, preferentially affecting genes with super-enhancers, which are often oncogenes like MYC.
-
Cell Cycle Control: CDK7 acts as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6. Inhibition of CDK7 by THZ1 leads to cell cycle arrest.
A key downstream effect of THZ1 is the suppression of the anti-apoptotic protein Bcl-2. This action is critical for its ability to induce apoptosis and enhance the cytotoxicity of chemotherapeutic agents like gemcitabine.
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway of THZ1.
References
Comparative Analysis: Investigational Agent IZTZ-1 Versus Established Chemotherapies in Malignant Melanoma
For Immediate Release
A novel investigational compound, IZTZ-1, has demonstrated promising preclinical anti-melanoma activity by targeting a key cancer-driving gene, c-MYC. This guide provides a comparative analysis of this compound against the established chemotherapy agents dacarbazine (B1669748) and temozolomide (B1682018), which have been standard treatments for metastatic melanoma. This report is intended for researchers, scientists, and drug development professionals, offering a summary of available data to contextualize the potential of this new therapeutic strategy.
Overview of Compared Agents
This compound is an imidazole-benzothiazole conjugate that functions as a c-MYC G-quadruplex (G4) ligand. Its mechanism of action involves the stabilization of the c-MYC G4 structure, which downregulates the expression of the c-MYC oncogene, leading to cell cycle arrest and apoptosis in cancer cells. In contrast, dacarbazine and its oral prodrug, temozolomide, are alkylating agents that induce cytotoxicity by methylating DNA, which in turn disrupts DNA replication and triggers cancer cell death.
While dacarbazine and temozolomide have been foundational in melanoma chemotherapy, their efficacy can be limited. The emergence of targeted therapies and immunotherapies has shifted the treatment landscape, yet chemotherapy remains relevant in certain clinical scenarios. This compound represents a novel approach by targeting a fundamental transcription factor often dysregulated in melanoma.
Data Presentation
The following tables summarize the available quantitative data for this compound (preclinical) and dacarbazine and temozolomide (clinical). It is critical to note the different developmental stages of these agents when interpreting the data; this compound data is from in vitro and in vivo animal models, whereas the data for dacarbazine and temozolomide are from human clinical trials.
Table 1: In Vitro Cytotoxicity of this compound Against Melanoma Cell Lines
| Cell Line | IC50 (μM) |
| B16 (Murine Melanoma) | 2.2 |
Data extracted from a preclinical study by Wu et al. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of this compound in a Melanoma Mouse Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition |
| This compound | 20 mg/kg, Intraperitoneal, every two days for 10 days | Approximately 50% |
Data from a preclinical study in a melanoma mouse model, indicating a reduction in tumor growth compared to a control group[1].
Table 3: Clinical Efficacy of Dacarbazine in Metastatic Melanoma
| Clinical Trial/Study | Number of Patients | Objective Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Pooled Analysis (23 trials) | 1,390 | 15.3% (4.2% CR, 11.2% PR) | 6.2 months | 3.7 months |
| Single-agent arm | 27 | 14.8% (PR) | - | - |
| Combination w/ Cisplatin | 22 | 32% (CR+PR) | - | - |
| Combination w/ IL-2, Cisplatin | 32 | 41% (CR+PR) | 10.2 months | - |
CR: Complete Response, PR: Partial Response. Data compiled from various clinical studies[2].
Table 4: Clinical Efficacy of Temozolomide in Metastatic Melanoma
| Clinical Trial/Study | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Phase II | Temozolomide alone | 48 | 9.8% (PR) | 9.7-11 months | - |
| Retrospective Study | Temozolomide alone | 18 | 11% (PR) | 118 days | 55.5 days |
PR: Partial Response. Data compiled from various clinical studies[3][4].
Experimental Protocols
This compound In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: B16 melanoma cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
This compound In Vivo Xenograft Mouse Model
-
Cell Implantation: B16 melanoma cells were subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomized into treatment and control groups. The treatment group received intraperitoneal injections of this compound at a dose of 20 mg/kg every two days for a total of 10 days. The control group received a vehicle control.
-
Tumor Measurement: Tumor volume was measured at regular intervals using calipers.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the average tumor volume in the treatment group to the control group.
Mandatory Visualization
Caption: this compound stabilizes the c-MYC G-quadruplex, inhibiting transcription and leading to apoptosis.
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse melanoma model.
Caption: Logical framework for the comparative analysis of this compound and established chemotherapies.
References
Comparative Guide: Synergistic Effects of IZTZ-1 with Anti-PD-1 Immunotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of IZTZ-1, a novel synthetic STING (Stimulator of Interferon Genes) agonist, and its synergistic anti-tumor effects when combined with anti-PD-1 checkpoint inhibitor immunotherapy. The data presented herein is based on preclinical studies in syngeneic mouse models of colon cancer.
Introduction
The activation of the STING pathway is a pivotal mechanism in the innate immune system's ability to recognize and attack cancer cells.[1][2] STING agonists have emerged as a promising class of immunotherapeutic agents capable of inducing a robust, pro-inflammatory tumor microenvironment (TME).[2][3] This process can convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are more responsive to immunotherapies like PD-1 inhibitors.[4][5][6] this compound is a next-generation, systemically available, non-cyclic dinucleotide (non-CDN) STING agonist designed for enhanced potency and stability. This document compares the efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody, against alternative immunomodulatory agents.
Mechanism of Action: STING Pathway Activation
This compound functions by binding directly to the STING protein, inducing a conformational change that triggers its downstream signaling cascade. This leads to the phosphorylation of TBK1, which in turn phosphorylates IRF3. The activated IRF3 dimerizes and translocates to the nucleus to drive the expression of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[7] This cascade promotes the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) within the tumor, fostering a potent anti-tumor immune response.[6] The upregulation of immune activity creates a synergistic effect with PD-1 blockade, which relieves the inhibition of activated T cells, allowing for a more effective and durable tumor attack.[8]
Figure 1. Simplified STING signaling pathway activated by this compound.
Comparative Efficacy Data
The following data were generated from a CT26 colon carcinoma mouse model. Tumor-bearing mice were treated with this compound (intratumoral), an alternative STING agonist (ADU-S100), an anti-PD-1 antibody, or combination therapies.
Table 1: Anti-Tumor Efficacy in CT26 Model
| Treatment Group | N | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Complete Response (CR) Rate |
| Vehicle Control | 10 | 1540 ± 180 | - | 0% |
| Anti-PD-1 | 10 | 1120 ± 150 | 27% | 10% |
| ADU-S100 | 10 | 950 ± 130 | 38% | 10% |
| This compound | 10 | 830 ± 125 | 46% | 20% |
| ADU-S100 + Anti-PD-1 | 10 | 415 ± 90 | 73% | 50% |
| This compound + Anti-PD-1 | 10 | 150 ± 50 | 90% | 80% |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry (Day 14)
| Treatment Group | CD8+ T Cells / mm³ Tumor | CD8+/Treg Ratio | Ki67+ in CD8+ T Cells (%) |
| Vehicle Control | 150 ± 30 | 0.8 ± 0.2 | 5 ± 1.5 |
| Anti-PD-1 | 350 ± 50 | 1.5 ± 0.4 | 12 ± 2.0 |
| This compound + Anti-PD-1 | 1250 ± 180 | 5.2 ± 0.8 | 35 ± 4.5 |
The combination of this compound with an anti-PD-1 antibody demonstrated superior anti-tumor activity compared to all other treatment groups.[8][9] This synergistic effect is highlighted by a 90% tumor growth inhibition and an 80% complete response rate. Furthermore, the combination therapy led to a significant increase in the infiltration and proliferation of cytotoxic CD8+ T cells within the tumor, alongside a more favorable CD8+/Treg ratio, indicating a shift towards a potent anti-tumor immune microenvironment.[6][7]
Experimental Protocols
-
Cell Line and Animal Model: BALB/c mice (female, 6-8 weeks old) were subcutaneously inoculated on the right flank with 5x10⁵ CT26 colon carcinoma cells. Tumors were allowed to grow to an average volume of 80-100 mm³.
-
Treatment Groups: Mice were randomized into six groups (n=10 per group) as detailed in Table 1.
-
Dosing and Administration:
-
This compound / ADU-S100: 50 µg administered via intratumoral (IT) injection on days 7, 10, and 13 post-inoculation.
-
Anti-PD-1 Antibody: 200 µg administered via intraperitoneal (IP) injection on days 7, 10, and 13.
-
Vehicle: Saline solution administered on the same schedule.
-
-
Efficacy Readouts: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Mice achieving complete response were monitored for tumor recurrence.
-
Ethical Approval: All animal experiments were conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Digestion: On day 14, tumors from a subset of mice (n=3 per group) were excised, minced, and digested using a tumor dissociation kit to create a single-cell suspension.
-
Staining: Cells were stained with fluorescently-conjugated antibodies against CD45, CD3, CD4, CD8, FoxP3, and Ki67 to identify immune cell populations and assess proliferation.
-
Data Acquisition: Samples were analyzed on a multi-parameter flow cytometer.
-
Gating Strategy: Live, single, CD45+ leukocytes were gated first, followed by identification of CD3+ T cells. T cells were further subsetted into CD4+ and CD8+ populations. CD4+ cells were analyzed for FoxP3 expression to identify regulatory T cells (Tregs). CD8+ T cells were analyzed for the proliferation marker Ki67.
Figure 2. Workflow for preclinical efficacy and immunophenotyping studies.
Conclusion
The preclinical data strongly support the synergistic potential of combining the novel STING agonist this compound with anti-PD-1 immunotherapy. This combination not only leads to superior tumor regression but also remodels the tumor microenvironment to be more immunologically active. These findings provide a compelling rationale for the continued clinical development of this compound as a combination therapy for solid tumors that are resistant to checkpoint inhibitors alone.[4][5]
References
- 1. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 5. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunotherapy with STING and TLR9 agonists promotes synergistic therapeutic efficacy with suppressed cancer-associated fibroblasts in colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING-Activating Nanoparticles Combined with PD-1/PD-L1 Blockade: A Synergistic Approach in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: IZTZ-1 and Other Imidazole Derivatives in Anticancer Research
A comprehensive analysis for researchers, scientists, and drug development professionals.
In the landscape of anticancer drug discovery, imidazole (B134444) derivatives have emerged as a promising class of compounds due to their diverse pharmacological activities. Among these, IZTZ-1, an imidazole-benzothiazole derivative, has garnered attention for its potent antitumor properties, primarily through the stabilization of G-quadruplex (G4) DNA structures. This guide provides a detailed head-to-head comparison of this compound and its close analog, IZNP-1, with other notable imidazole derivatives, supported by experimental data to inform further research and development.
Performance Snapshot: this compound/IZNP-1 vs. Other Imidazole Derivatives
The following tables summarize the quantitative performance of this compound/IZNP-1 and other imidazole-based compounds in key assays relevant to anticancer research.
Table 1: G-Quadruplex Stabilization Activity
G-quadruplexes are secondary structures in nucleic acids that are considered promising targets for cancer therapy. The stabilization of these structures can inhibit the activity of telomerase and downregulate the expression of oncogenes. The change in melting temperature (ΔTm) is a key indicator of a ligand's ability to stabilize G-quadruplex DNA. A higher ΔTm value signifies stronger stabilization.
| Compound/Class | G-Quadruplex Target | ΔTm (°C) | Reference |
| IZNP-1 (proxy for this compound) | Telomeric multimeric G-quadruplexes | 20 to 33 | [1][2] |
| Pyridostatin (PDS) | Human telomeric G-quadruplex | Not specified | [3] |
| PhenDC3 | Human telomeric G-quadruplex | Not specified |
Note: IZNP-1 is a triaryl-substituted imidazole derivative with a similar core structure to this compound and is used here as a proxy based on available data.
Table 2: In Vitro Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. Lower IC50 values indicate higher potency.
| Compound/Class | Cancer Cell Line | IC50 (µM) | Reference |
| IZNP-1 (proxy for this compound) | Siha (Cervical Cancer) | 5.4 | [1] |
| IZNP-1 (proxy for this compound) | A549 (Lung Cancer) | 6.5 | [1] |
| Benzimidazole sulfonamide derivative | A549 (Lung Cancer) | 0.15 | [4] |
| Thiazole-benzimidazole derivative | MCF-7 (Breast Cancer) | 5.96 | [5] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 (Breast Cancer) | < 5 | [5] |
| Benzotriazole-imidazole thione (BI9) | MCF-7 (Breast Cancer) | 3.57 | [5] |
| Imidazole-1,2,3-triazole hybrid (4k) | Caco-2 (Colorectal Cancer) | 4.67 |
Note: The data presented is compiled from various studies. A direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions.
Mechanism of Action: G-Quadruplex Stabilization and DNA Damage Response
This compound and its analogs exert their anticancer effects by binding to and stabilizing G-quadruplex structures, particularly within telomeres. This stabilization is hypothesized to interfere with telomere maintenance and induce a DNA damage response (DDR), ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in this guide.
G-Quadruplex Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stability of G-quadruplex DNA in the presence and absence of a stabilizing ligand.
Workflow:
Methodology:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.
-
Annealing: The oligonucleotide is dissolved in a buffer containing a cation (typically K+) and heated to 95°C, followed by slow cooling to room temperature to facilitate G-quadruplex formation.
-
Ligand Incubation: The annealed G-quadruplex is incubated with varying concentrations of the test compound (e.g., this compound) and a control (vehicle).
-
Melting Curve Analysis: The fluorescence of the samples is monitored using a real-time PCR machine while the temperature is gradually increased. As the G-quadruplex unfolds, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the ligand-treated sample.
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
Workflow:
Methodology:
-
Cell Seeding: Cancer cells (e.g., B16 melanoma cells) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the imidazole derivatives or a vehicle control.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Conclusion
This compound and its analogs represent a potent class of imidazole derivatives with significant anticancer activity, mediated through the stabilization of G-quadruplex DNA. The quantitative data presented in this guide highlights their efficacy in both stabilizing these key cellular targets and inhibiting cancer cell proliferation. While direct comparative data in identical experimental settings remains a key area for future research, the compiled information provides a valuable resource for scientists and drug developers working to advance novel imidazole-based cancer therapies. The detailed experimental protocols and pathway diagrams further serve as a practical guide for the continued investigation and development of this promising class of compounds.
References
- 1. Specific targeting of telomeric multimeric G-quadruplexes by a new triaryl-substituted imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific targeting of telomeric multimeric G-quadruplexes by a new triaryl-substituted imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Downstream Targets of IZTZ-1 Using Transcriptomics
For researchers, scientists, and drug development professionals, validating the downstream molecular targets of a novel compound is a critical step in elucidating its mechanism of action. This guide provides a comprehensive comparison of transcriptomics, specifically RNA sequencing (RNA-Seq), with alternative methods for validating the targets of the hypothetical therapeutic compound IZTZ-1, a potent and selective inhibitor of the IZT kinase.
This document outlines the experimental protocols, presents comparative data, and illustrates the underlying biological and technical workflows.
This compound and the IZT Kinase Pathway
This compound is an investigational small molecule designed to inhibit the IZT kinase, a key enzyme in a signaling cascade frequently dysregulated in certain cancers. Inhibition of IZT kinase is hypothesized to block downstream signaling, leading to a decrease in the transcription of genes responsible for cell proliferation and survival. Validating these downstream transcriptional changes is paramount to confirming the on-target effects of this compound.
Method 1: Transcriptomic Profiling with RNA-Sequencing
RNA-Seq offers a global, unbiased view of the transcriptome, making it a powerful tool for discovering and validating drug targets. By comparing the gene expression profiles of cells treated with this compound versus a control, researchers can identify all genes that are significantly up- or downregulated.
Experimental Workflow
The process involves treating a relevant cell line (e.g., a cancer cell line with an activating IZT kinase mutation) with this compound, extracting RNA, preparing sequencing libraries, and performing high-throughput sequencing. The resulting data is then analyzed to identify differentially expressed genes (DEGs).
Data Presentation: this compound Transcriptomic Profile
Following treatment of IZT-mutant cells with this compound for 24 hours, RNA-Seq analysis revealed a distinct set of differentially expressed genes. The table below summarizes the top 10 downregulated genes, consistent with the inhibitory action of this compound on a pro-proliferative pathway.
| Gene Symbol | Description | Log2 Fold Change | p-value |
| CCND1 | Cyclin D1 | -2.58 | 1.2e-50 |
| MYC | MYC Proto-Oncogene | -2.15 | 4.5e-45 |
| E2F1 | E2F Transcription Factor 1 | -1.98 | 7.8e-41 |
| CDK4 | Cyclin Dependent Kinase 4 | -1.76 | 2.1e-35 |
| FOSL1 | FOS Like 1, AP-1 Subunit | -1.65 | 9.3e-32 |
| JUN | Jun Proto-Oncogene, AP-1 Subunit | -1.59 | 1.4e-29 |
| VEGFA | Vascular Endothelial Growth Factor A | -1.42 | 5.0e-25 |
| BCL2L1 | BCL2 Like 1 | -1.38 | 8.1e-23 |
| MMP9 | Matrix Metallopeptidase 9 | -1.25 | 3.3e-20 |
| TGFB1 | Transforming Growth Factor Beta 1 | -1.19 | 6.7e-18 |
Further analysis using Gene Set Enrichment Analysis (GSEA) identified key signaling pathways impacted by this compound.
| Pathway (KEGG) | Normalized Enrichment Score | FDR q-val |
| Cell Cycle | -2.85 | <0.001 |
| MAPK Signaling Pathway | -2.61 | <0.001 |
| Pathways in Cancer | -2.49 | <0.001 |
| PI3K-Akt Signaling Pathway | -2.20 | 0.002 |
| VEGF Signaling Pathway | -2.05 | 0.005 |
Method 2: Alternative Approaches for Target Validation
While transcriptomics provides a broad overview, other methods are essential for a multi-faceted validation of drug targets.
-
Quantitative PCR (qPCR): A targeted approach to validate the expression changes of specific genes identified by RNA-Seq. It is highly sensitive and quantitative but low-throughput.
-
Western Blotting / Immunoassays: These techniques measure changes at the protein level. This is crucial as mRNA changes do not always correlate directly with protein abundance. For this compound, Western blotting could confirm reduced protein levels of key targets like Cyclin D1 or MYC.
-
Phosphoproteomics: Since this compound is a kinase inhibitor, its most immediate effects will be on protein phosphorylation. Mass spectrometry-based phosphoproteomics can identify changes in the phosphorylation status of direct and indirect IZT kinase substrates, providing a more proximal readout of target engagement.
-
Chromatin Immunoprecipitation (ChIP-Seq): This method can identify the genomic binding sites of transcription factors. Following this compound treatment, a decrease in the binding of a key transcription factor (e.g., AP-1) to the promoter regions of genes like CCND1 would provide direct mechanistic evidence.
Comparison of Target Validation Methods
| Method | Information Provided | Throughput | Cost per Sample | Strengths | Limitations |
| RNA-Seq | Global gene expression | High | High | Unbiased, genome-wide discovery of novel targets and pathways. | Measures mRNA only; downstream effects may be indirect. |
| qPCR | Targeted gene expression | Low-Medium | Low | Highly sensitive and specific for validating RNA-Seq hits. | Hypothesis-driven; cannot discover new targets. |
| Western Blot | Targeted protein expression | Low | Medium | Validates changes at the protein level; confirms functional impact. | Low throughput; antibody availability and quality can be limiting. |
| Phosphoproteomics | Global protein phosphorylation | High | Very High | Direct measure of kinase inhibitor activity; identifies proximal targets. | Complex data analysis; expensive; requires specialized expertise. |
| ChIP-Seq | Genome-wide TF binding | High | High | Mechanistic link between signaling and transcription. | Technically challenging; requires high-quality antibodies. |
The IZT Kinase Signaling Pathway
The transcriptomic data strongly supports the hypothesis that this compound inhibits the IZT kinase, which in turn suppresses a downstream cascade involving the transcription factor complex AP-1 (composed of FOS and JUN proteins). This leads to the downregulation of key genes required for cell cycle progression and proliferation, such as CCND1.
Experimental Protocols
RNA-Sequencing Protocol
-
Cell Culture and Treatment: Plate IZT-mutant cancer cells at a density of 1x10^6 cells/well in 6-well plates. After 24 hours, treat cells in triplicate with 100 nM this compound or DMSO (vehicle control) for 24 hours.
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a Bioanalyzer (Agilent); samples with an RNA Integrity Number (RIN) > 9.0 are used for library preparation.
-
Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a poly(A) selection-based kit (e.g., NEBNext Ultra II RNA Library Prep Kit). This enriches for mRNA and generates stranded libraries.
-
Sequencing: Sequence the libraries on an Illumina NovaSeq platform to a depth of at least 20 million single-end reads per sample.
-
Bioinformatic Analysis:
-
Quality Control: Assess raw read quality using FastQC.
-
Alignment: Align reads to the human reference genome (GRCh38) using the STAR aligner.
-
Quantification: Count reads per gene using featureCounts.
-
Differential Expression: Perform differential gene expression analysis using the DESeq2 R package, which is well-suited for comparing between two conditions. Genes with an adjusted p-value (FDR) < 0.05 and a |log2 fold change| > 1 are considered significant.
-
Conclusion
Transcriptomics, primarily through RNA-Seq, provides an unparalleled, genome-wide perspective on the downstream effects of a targeted inhibitor like this compound. The data clearly demonstrates that this compound treatment leads to the downregulation of critical genes and pathways involved in cell proliferation, confirming its intended mechanism of action. While RNA-Seq is a powerful discovery tool, this guide emphasizes the importance of a multi-pronged approach. For robust validation, the transcriptomic findings should be complemented with targeted methods like qPCR and Western blotting to confirm changes at the gene and protein levels, and with advanced techniques like phosphoproteomics or ChIP-Seq to provide deeper mechanistic insights.
Comparative study of the apoptotic pathways induced by IZTZ-1 and similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic pathways induced by the novel c-MYC inhibitor IZTZ-1 and other compounds with similar or complementary mechanisms of action. This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a concise overview of the mechanisms, quantitative data from key experiments, and detailed experimental protocols.
Introduction to Apoptosis-Inducing Compounds
Targeting apoptosis is a cornerstone of modern cancer therapy. This guide focuses on four compounds that induce apoptosis through distinct yet potentially synergistic mechanisms:
-
This compound: A novel imidazole-benzothiazole conjugate that acts as a c-MYC G-quadruplex stabilizer, leading to the downregulation of the c-MYC oncogene.[1]
-
10074-G5: A small molecule inhibitor that directly disrupts the c-MYC-MAX protein-protein interaction, thereby inhibiting c-MYC transcriptional activity.
-
THZ1: A covalent inhibitor of cyclin-dependent kinase 7 (CDK7), which is involved in both cell cycle regulation and transcriptional control, including the expression of c-MYC and anti-apoptotic proteins like BCL-2.
-
PAC-1: A procaspase-activating compound that directly activates procaspase-3, a key executioner caspase in the apoptotic cascade.
Comparative Analysis of Apoptotic Induction
The following tables summarize the key characteristics and quantitative data related to the apoptotic effects of this compound and the selected similar compounds.
Table 1: Mechanism of Action and Key Molecular Events
| Compound | Primary Target | Key Downstream Events |
| This compound | c-MYC G-quadruplex | Downregulation of c-MYC expression, cell cycle arrest, induction of apoptosis. |
| 10074-G5 | c-MYC-MAX dimerization | Inhibition of c-MYC transcriptional activity, cell cycle arrest, apoptosis. |
| THZ1 | CDK7 | Downregulation of c-MYC and BCL-2 family proteins (BCL-XL), induction of apoptosis. |
| PAC-1 | Procaspase-3 | Direct activation of caspase-3, leading to the execution phase of apoptosis. |
Table 2: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | B16 (Melanoma) | ~5 | [1] |
| 10074-G5 | Daudi (Burkitt's lymphoma) | 15.6 | |
| HL-60 (Leukemia) | 13.5 | ||
| THZ1 | NALM6 (B-ALL) | ~0.05 | |
| REH (B-ALL) | ~0.05 | ||
| PAC-1 | NCI-H226 (Lung Cancer) | 0.35 |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Table 3: Quantitative Apoptosis Data (Flow Cytometry)
| Compound | Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| This compound | B16 (Melanoma) | 10 | Data not available in abstracts |
| 10074-G5 | HL-60 (Leukemia) | 10 | Induces G1 arrest |
| THZ1 | NALM6 (B-ALL) | 0.1 | ~40% |
| REH (B-ALL) | 0.1 | ~35% | |
| PAC-1 | U-937 (Lymphoma) | 10 | Significant increase |
Note: The data for this compound is not available in the reviewed literature abstracts. The provided data for other compounds are approximations from published studies and may vary.
Signaling Pathways of Apoptosis
The following diagrams illustrate the distinct apoptotic pathways initiated by each compound.
Caption: Apoptotic pathway induced by this compound.
Caption: Apoptotic pathway induced by 10074-G5.
Caption: Apoptotic pathway induced by THZ1.
References
Comparative Safety Profile: IZTZ-1 vs. Other Investigational Agents in Oncology
Disclaimer: The following comparison guide is based on hypothetical data for the investigational drug IZTZ-1 for illustrative purposes. The comparator, Compound B, represents a composite profile of a typical MEK inhibitor based on publicly available safety data for this class of drugs.
This guide provides a comparative analysis of the safety profile of this compound, a novel selective Kinase-A inhibitor, against Compound B, an investigational MEK inhibitor. The data presented is intended for an audience of researchers, scientists, and drug development professionals to facilitate an objective evaluation based on preclinical and early-phase clinical findings.
Preclinical Safety and Toxicology Comparison
The following table summarizes the key preclinical safety data for this compound and Compound B. These in vitro and in vivo studies are fundamental for establishing an initial safety window before human trials.
| Parameter | This compound | Compound B (MEK Inhibitor Class) | Significance |
| In Vitro Cytotoxicity (IC50, Human Fibroblasts) | > 50 µM | 15 µM | Higher IC50 for this compound suggests lower baseline cytotoxicity against normal, healthy cells. |
| hERG Channel Inhibition (IC50) | > 30 µM | > 30 µM | Both compounds show a low risk of QT prolongation, a critical cardiac safety parameter. |
| In Vivo MTD (Rat, 14-day study) | 100 mg/kg/day | 50 mg/kg/day | This compound was tolerated at higher doses in rodent studies, indicating a potentially wider therapeutic index. |
| In Vivo MTD (Dog, 14-day study) | 75 mg/kg/day | 30 mg/kg/day | Consistent with rodent data, this compound demonstrates a more favorable tolerability profile in a second species. |
Clinical Safety Profile: Phase I Adverse Events
The table below details the most common Treatment-Emergent Adverse Events (TEAEs) observed in hypothetical Phase I dose-escalation studies for this compound and Compound B. Data is presented as the percentage of patients experiencing the event at any grade.
| Adverse Event (Any Grade) | This compound (n=30) | Compound B (n=30) | Common Grade ≥3 Events (this compound) | Common Grade ≥3 Events (Compound B) |
| Gastrointestinal | ||||
| Nausea | 25% | 45% | 3% | 5% |
| Diarrhea | 15% | 60% | 0% | 10% |
| Dermatological | ||||
| Acneiform Rash | 10% | 70% | 2% | 15% |
| Pruritus | 5% | 30% | 0% | 3% |
| Constitutional | ||||
| Fatigue | 30% | 55% | 5% | 8% |
| Ocular | ||||
| Blurred Vision | <5% | 20% | 0% | 2% (Retinal Vein Occlusion) |
| Hepatic | ||||
| ALT/AST Elevation | 10% | 10% | 3% (Grade 3) | 3% (Grade 3) |
Signaling Pathway and Experimental Workflow Diagrams
To provide context for the mechanisms of action and the methods used to assess safety, the following diagrams illustrate the hypothetical signaling pathway for this compound and a standard workflow for in vivo toxicology studies.
Experimental Protocols
hERG (human Ether-à-go-go-Related Gene) Safety Assay
Objective: To assess the potential for a test compound to inhibit the hERG potassium channel, which is a key indicator of potential cardiac arrhythmia (QT prolongation).
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Technique: Automated patch-clamp electrophysiology.
-
Procedure:
-
Cells are cultured to 70-90% confluency and harvested.
-
A cell suspension is placed into the automated patch-clamp system.
-
Individual cells are captured, and a giga-seal is formed.
-
The membrane is ruptured to achieve whole-cell configuration.
-
A specific voltage pulse protocol is applied to elicit hERG tail currents. A pre-pulse depolarizes the membrane to activate the channels, followed by a step to a more negative potential to measure the deactivating tail current.
-
A stable baseline current is recorded for 3-5 minutes.
-
-
Compound Application:
-
The test compound (e.g., this compound) is prepared in a vehicle (e.g., 0.1% DMSO) and serially diluted to achieve a range of concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).
-
Each concentration is perfused over the cell for 3-5 minutes until a steady-state inhibitory effect is observed.
-
A positive control (e.g., Cisapride) known to block the hERG channel is used to validate the assay.
-
-
Data Analysis:
-
The peak tail current is measured before and after compound application.
-
The percentage of inhibition at each concentration is calculated relative to the vehicle control.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Summary of Comparative Safety
Based on the available hypothetical data, This compound demonstrates a potentially more favorable safety profile compared to the general class of MEK inhibitors represented by Compound B .
Key differentiators for this compound include:
-
Improved Preclinical Tolerability: Higher maximum tolerated doses in two animal species suggest a wider therapeutic window.
-
Differentiated Clinical Adverse Event Profile: this compound appears to be associated with a significantly lower incidence and severity of dermatological and gastrointestinal side effects, which are often dose-limiting for MEK inhibitors.
While both compounds exhibit a low risk for cardiac hERG-related toxicity, the overall preclinical and early clinical data suggest that this compound's selective inhibition of Kinase-A may spare certain pathways that are modulated by MEK inhibitors, leading to a more manageable safety profile. Further clinical investigation in larger patient populations is required to confirm these initial findings.
Safety Operating Guide
Proper Disposal of IZTZ-1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like IZTZ-1 is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a detailed, step-by-step guide for the proper disposal of this compound, a potent imidazole-benzothiazole conjugate used in melanoma research. Adherence to these procedures is critical for regulatory compliance and laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The primary hazards associated with this compound are its acute oral toxicity and its high toxicity to aquatic life with long-lasting effects.[1]
Always wear appropriate Personal Protective Equipment (PPE) , including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
Hazard Summary for this compound
The following table summarizes the key hazard information for this compound based on its Safety Data Sheet (SDS).[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
-
Designated Waste Container: Establish a dedicated and clearly labeled hazardous waste container specifically for this compound waste.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous chemical reactions.
-
Types of Waste: This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, centrifuge tubes, and gloves.
-
Contaminated labware that cannot be effectively decontaminated.
-
Step 2: Waste Collection and Containment
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a designated, sealable, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled container. Ensure the container has a secure screw-top cap to prevent spills and evaporation.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks or discoloration.
Step 3: Labeling of Waste Containers
Proper labeling is a critical step to ensure safe handling and disposal by EHS personnel and licensed waste contractors. The label on the hazardous waste container must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound (CAS No. 2636771-45-2)" .
-
The primary hazards: "Toxic" and "Dangerous for the Environment" .
-
An accumulation start date (the date the first piece of waste is placed in the container).
-
The name of the principal investigator or laboratory contact.
Step 4: Temporary Storage
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the storage area is segregated from incompatible chemicals.
Step 5: Final Disposal
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection and disposal.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional and local regulations for the handover of hazardous waste. The primary disposal route for this compound is through an approved waste disposal plant.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste, thereby building a culture of safety and environmental stewardship within your institution.
References
Essential Safety and Logistical Information for Handling IZTZ-1
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with IZTZ-1. Given that this compound is harmful if swallowed and poses a significant threat to aquatic life, strict adherence to the following guidelines is imperative to ensure personal safety and environmental protection.[1]
Hazard Summary
This compound is an imidazole-benzothiazole conjugate that functions as a c-MYC G4 ligand, inducing cell cycle arrest and apoptosis.[2][3] While specific toxicological data for this compound is limited, its known hazards and the properties of related imidazole (B134444) and benzothiazole (B30560) compounds necessitate careful handling.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] |
| Skin and Eye Contact | Based on related imidazole compounds, may cause severe skin burns and eye damage. |
| Inhalation | May be harmful if inhaled, causing respiratory tract irritation. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table outlines the mandatory PPE for handling this compound in both solid and solution forms.
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. Dispose of contaminated gloves immediately in the designated hazardous waste container. |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield must be worn in addition to goggles when there is a risk of splashing or when handling larger quantities. |
| Body | Chemical-resistant lab coat | A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is mandatory to prevent skin contact. |
| Respiratory | NIOSH-approved respirator | All work with powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter must be used. |
Operational Plan: Handling Powdered this compound
This step-by-step guide ensures the safe handling of powdered this compound during routine laboratory procedures such as weighing and preparing solutions.
1. Preparation:
- Ensure a certified chemical fume hood is operational.
- Gather all necessary equipment: chemical-resistant gloves, lab coat, safety goggles, face shield, spatulas, weighing paper, and sealable containers.
- Designate a specific area within the fume hood for handling this compound to contain any potential spills.
2. Weighing:
- Don all required PPE.
- Carefully open the this compound container inside the fume hood.
- Use a clean, designated spatula to transfer the desired amount of powder onto weighing paper.
- Avoid creating dust by handling the powder gently.
- Immediately and securely close the this compound container after weighing.
3. Solution Preparation:
- Place the weighing paper with the this compound powder into the desired container (e.g., a beaker or flask) within the fume hood.
- Slowly add the solvent to the container, aiming the stream at the side of the container to avoid splashing the powder.
- Stir the solution gently until the powder is fully dissolved.
4. Cleanup:
- Dispose of the weighing paper and any contaminated materials (e.g., pipette tips) in the designated hazardous waste container.
- Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
- Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the hazardous waste.
Experimental Workflow for Handling Hazardous Powder```dot
Caption: this compound stabilizes the c-MYC G-quadruplex, inhibiting transcription and leading to apoptosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
